3,4-Dihydroxy-5-nitrobenzaldehyde
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,4-dihydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFJODMCHICIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151345 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-85-0 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxy-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzaldehyde, 3,4-dihydroxy-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a key chemical intermediate with significant potential in pharmaceutical research and development. This document collates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at its biological activities, including its role as a potent enzyme inhibitor. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound, also known as 5-nitroprotocatechuicaldehyde, is a substituted aromatic aldehyde. The presence of two hydroxyl groups, a nitro group, and an aldehyde group on the benzene ring confers upon it a unique combination of chemical reactivity and biological activity.
General Information
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Nitroprotocatechuic aldehyde, DHNB | [2] |
| CAS Number | 116313-85-0 | [2] |
| Molecular Formula | C₇H₅NO₅ | [1][2] |
| Molecular Weight | 183.12 g/mol | [1][2] |
| Appearance | Light yellow to amber crystalline powder |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 145-149 °C | |
| Boiling Point | 310.9 °C (predicted) | |
| Solubility | Soluble in DMSO. | |
| pKa | 4.78 ± 0.38 (predicted) |
Spectral Data
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum of DHNB is expected to show distinct signals corresponding to the aldehydic proton and the two aromatic protons. The aldehydic proton should appear as a singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The two aromatic protons, being in different chemical environments, would likely appear as two singlets or doublets with small coupling constants in the aromatic region (δ 7.0-8.5 ppm). The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically δ 190-200 ppm). The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon atoms attached to the hydroxyl and nitro groups will show characteristic chemical shifts influenced by the electronic effects of these substituents.
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum of DHNB would exhibit characteristic absorption bands for its functional groups.[3] Key expected peaks include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.
-
C-H stretching (aromatic and aldehydic): Peaks around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.
-
C=O stretching (aldehyde): A strong, sharp peak around 1700-1680 cm⁻¹.
-
N-O stretching (nitro group): Two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
-
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry data for DHNB has been reported. The fragmentation pattern is influenced by the functional groups present. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the formyl group (CHO), and potentially water (H₂O) from the molecular ion.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, primarily through the nitration and subsequent demethylation or de-ethylation of vanillin or ethylvanillin derivatives.
Synthesis from 5-Nitrovanillin
A common laboratory-scale synthesis involves the demethylation of 5-nitrovanillin.
Reaction Scheme:
References
Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde from 5-Nitrovanillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde from 5-nitrovanillin, a critical transformation in the production of various pharmaceutical compounds. This compound serves as a key intermediate in the synthesis of COMT inhibitors such as entacapone and opicapone, which are utilized in the treatment of Parkinson's disease.[1] This document provides a comprehensive overview of various synthetic methodologies, quantitative data, and detailed experimental protocols.
Introduction
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a derivative of vanillin that can be synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid.[1] The presence of multiple reactive functional groups—hydroxyl, methoxy, aldehyde, and nitro groups—makes 5-nitrovanillin a versatile starting material for a range of chemical syntheses.[1] The core transformation discussed in this guide is the demethylation of the methoxy group of 5-nitrovanillin to yield this compound. This process, an ether cleavage, is a crucial step for introducing a catechol functionality, which is often essential for the biological activity of the target pharmaceutical molecules.
Synthetic Methodologies
Several methods have been established for the demethylation of 5-nitrovanillin. The primary approaches involve the use of strong acids, Lewis acids, or nucleophilic reagents. Each method presents distinct advantages and disadvantages concerning reaction conditions, yield, purity, and scalability.
Demethylation using Hydrobromic Acid
A common and effective method for cleaving aryl methyl ethers is the use of strong protic acids like hydrobromic acid (HBr).[2] This method typically requires elevated temperatures to drive the reaction to completion.
Demethylation using Lewis Acids (Aluminum Chloride)
Lewis acids, particularly anhydrous aluminum chloride (AlCl₃), are frequently employed for the demethylation of phenolic ethers. This method often involves the use of a base, such as pyridine, to facilitate the reaction.[3][4][5] The reaction can be carried out in various organic solvents, including chloroform, dichloromethane, and acetonitrile.[3][4]
Demethylation using Lithium Hydroxide and a Thiol
A more recent approach utilizes a combination of lithium hydroxide and an aromatic mercapto compound, such as thiophenol or 2-mercaptobenzothiazole, in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP).[6][7] This method is reported to produce a high-purity product and can be driven to completion with a reduced risk of product decomposition compared to acid-based methods.[8]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound from 5-nitrovanillin, allowing for a direct comparison of their efficiencies.
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Hydrobromic Acid | 5-Nitrovanillin, conc. Hydrobromic Acid, Acetic Acid | Acetic Acid | 20 h | Reflux | 80 | 135-137 | [9] |
| Aluminum Chloride & Pyridine | 5-Nitrovanillin, Anhydrous AlCl₃, Pyridine | Chloroform | 24 h | Reflux | - | - | [3] |
| Aluminum Chloride & Pyridine | 5-Nitrovanillin, Anhydrous AlCl₃, Pyridine | Acetonitrile | 10 h | 50°C | - | - | [4] |
| Aluminum Chloride (base-free) | 5-Nitrovanillin, Anhydrous AlCl₃ | Dichloromethane | 6 h | Reflux | 90-95 | - | [4] |
| Lithium Hydroxide & Thiophenol | 5-Nitrovanillin, Lithium Hydroxide, Thiophenol | NMP | 3 h | 130°C | 96.9 | 135-137 | [6][7] |
| Lithium Hydroxide & 2-Mercaptobenzothiazole | 5-Nitrovanillin, Lithium Hydroxide, 2-Mercaptobenzothiazole | NMP / Toluene | 20 h | Reflux | 81.7 | 135-137 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published procedures and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Demethylation using Hydrobromic Acid[9]
-
Reaction Setup: In a suitable reaction vessel, combine 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid.
-
Reflux: Heat the mixture to reflux and maintain for 20 hours.
-
Decolorization: Add 0.6 kg of activated charcoal to the hot solution and filter the mixture.
-
Precipitation: To the filtrate, add 32 kg of water with stirring.
-
Crystallization: Cool the solution to -10°C and continue stirring for an additional 2 hours to facilitate complete crystallization.
-
Isolation: Filter the crystalline product and wash it thoroughly with cold water.
-
Drying: Dry the product to obtain this compound. (Expected Yield: 5.66 kg, 80%)
Protocol 2: Demethylation using Aluminum Chloride and Pyridine[3]
-
Reaction Setup: To a reaction flask containing 50 mL of chloroform, add 5.00 g of 5-nitrovanillin and 3.72 g of anhydrous aluminum chloride.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Pyridine Addition: Slowly add 8.83 g of pyridine to the mixture using a syringe.
-
Reflux: Remove the ice bath and reflux the resulting solution under a nitrogen atmosphere for 24 hours.
-
Solvent Removal: After the reaction is complete, remove the solvent under vacuum.
-
Acidification and Extraction: Add 300 mL of 20% hydrochloric acid solution to the residue and stir for 30 minutes. Extract the mixture with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.
Protocol 3: Demethylation using Lithium Hydroxide and Thiophenol[6][7]
-
Reaction Setup: In a reaction vessel, combine 150 g of 5-nitrovanillin, 280 mL of N-methyl-2-pyrrolidinone (NMP), 39 g of lithium hydroxide, and 90 mL of thiophenol.
-
Reaction: Heat the mixture to 130°C for three hours under reduced pressure, collecting the distillate.
-
Quenching: Cool the mixture to 100°C, normalize the pressure, and add 1000 mL of hot water and 250 mL of concentrated hydrochloric acid.
-
Crystallization: Stir the mixture overnight at room temperature, then cool to 0°C for two hours.
-
Isolation: Filter the product, wash with 200 mL of cold water, and dry. (Expected Yield: 135 g, 96.9%)
Reaction Workflow
The following diagram illustrates the general chemical transformation from 5-nitrovanillin to this compound.
Caption: Chemical synthesis workflow for this compound.
Conclusion
The synthesis of this compound from 5-nitrovanillin can be achieved through several effective methods. The choice of a specific protocol will depend on factors such as desired yield and purity, available reagents and equipment, and scalability considerations. The hydrobromic acid method is a classic approach, while the aluminum chloride and lithium hydroxide/thiophenol methods offer alternative conditions and potentially higher yields and purity. This guide provides the necessary data and protocols to assist researchers and professionals in selecting and implementing the most suitable synthetic route for their specific needs in drug development and chemical research.
References
- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. A Process For Demethylation Of 5 Nitrovanillin [quickcompany.in]
- 5. CN102241575B - Method for preparing protocatechuic aldehyde from vanillin - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0589948B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 8. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Mechanism of Action of 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a synthetic derivative of protocatechuic aldehyde, a natural compound. This document elucidates the core mechanism of action of DHNB, focusing on its potent inhibitory effects on xanthine oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout. Furthermore, this guide details the compound's antioxidant properties and its efficacy in in vivo models of hyperuricemia. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in drug development, highlighting the therapeutic potential of DHNB.
Core Mechanism of Action: Xanthine Oxidase Inhibition
The primary mechanism of action of this compound is the potent and time-dependent inhibition of xanthine oxidase (XO).[1] XO is a crucial enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting XO, DHNB effectively reduces the production of uric acid, making it a promising candidate for the management of hyperuricemia and gout.[1]
Kinetics of Xanthine Oxidase Inhibition
DHNB exhibits a mixed-type inhibition of xanthine oxidase.[1] This indicates that DHNB can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). The inhibitory effect of DHNB on XO activity is time-dependent, a characteristic it shares with the clinically used XO inhibitor, allopurinol.[1]
Interaction with the Molybdenum Center
The catalytic activity of xanthine oxidase is dependent on a molybdenum cofactor at its active site. DHNB is understood to interact with this molybdenum center.[1] During this interaction, DHNB is slowly oxidized and converted to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid, at a rate of approximately 10-10 mol/L/s.[1]
Quantitative Data on Xanthine Oxidase Inhibition
The inhibitory potency of DHNB against xanthine oxidase has been quantified, with a reported IC50 value of 3 µM .[1] This value is comparable to that of allopurinol, a widely used XO inhibitor.
| Parameter | Value | Enzyme | Reference |
| IC50 | 3 µM | Xanthine Oxidase | [1] |
| Inhibition Type | Mixed-Type | Xanthine Oxidase | [1] |
| Conversion Rate | 10-10 mol/L/s | Xanthine Oxidase | [1] |
Structure-Activity Relationship
Studies on the structure-activity relationship of DHNB have revealed that several structural features are essential for its potent inhibitory activity against xanthine oxidase. These include:
-
The aldehyde moiety: This functional group is critical for the inhibitory action.
-
The catechol moiety: The 3,4-dihydroxy arrangement on the benzene ring is necessary for activity.
-
Nitration at C-5: The presence of the nitro group at the 5th position of the benzene ring is a key requirement for potent XO inhibition.[1]
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the established mechanism of action of DHNB in the context of purine metabolism and its direct antioxidant activities.
Caption: Mechanism of action of this compound.
Secondary Mechanism: Antioxidant Activity
In addition to its primary role as a xanthine oxidase inhibitor, DHNB also exhibits direct antioxidant properties. It has been shown to effectively scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and other reactive oxygen species (ROS), including peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[1] This dual action of inhibiting ROS production (via XO inhibition) and directly scavenging ROS suggests that DHNB may offer broader therapeutic benefits in conditions associated with oxidative stress.
Experimental Protocols
Xanthine Oxidase Inhibition Assay
This protocol outlines the method used to determine the inhibitory activity of DHNB on xanthine oxidase.
Materials:
-
Xanthine Oxidase (XO)
-
Xanthine
-
This compound (DHNB) and its derivatives
-
Allopurinol (positive control)
-
67 mM Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 67 mM phosphate buffer (pH 7.4) and 20 nM xanthine oxidase (with an activity of 5 mU/mL).
-
Add DHNB or other test compounds at various concentrations to the reaction mixture. A control reaction should be prepared without any inhibitor.
-
Pre-incubate the mixture for 1 to 5 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 50 µM xanthine to the mixture.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a spectrophotometer.
-
For enzyme kinetic analysis, use relatively low concentrations of xanthine and varying concentrations of DHNB.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Hyperuricemia Model
This protocol describes the allantoxanamide-induced hyperuricemia model in mice to evaluate the in vivo efficacy of DHNB.
Materials:
-
Male mice
-
Allantoxanamide (uricase inhibitor)
-
This compound (DHNB)
-
Allopurinol (positive control)
-
Blood collection supplies
-
Serum uric acid assay kit
Procedure:
-
Induce hyperuricemia in mice through the administration of allantoxanamide.
-
Orally administer a large dose (e.g., 500 mg/kg) of DHNB to the hyperuricemic mice.
-
Include a control group receiving the vehicle and a positive control group receiving allopurinol.
-
Collect blood samples from the mice at specified time points after treatment.
-
Separate the serum from the blood samples.
-
Measure the serum uric acid levels using a commercially available assay kit.
-
Monitor the mice for any signs of toxicity or side effects.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for evaluating the xanthine oxidase inhibitory activity of DHNB.
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
In Vivo Efficacy and Safety
In an allantoxanamide-induced hyperuricemic mouse model, DHNB was shown to effectively reduce serum uric acid levels.[1] Notably, mice administered a high dose of DHNB (500 mg/kg) exhibited no observable side effects. This is in stark contrast to allopurinol, where a significant percentage of mice treated with a comparable dose experienced mortality and adverse effects in their offspring.[1] These findings suggest that DHNB possesses a favorable safety profile in addition to its potent therapeutic activity.
Conclusion
This compound demonstrates a robust mechanism of action primarily through the potent, mixed-type inhibition of xanthine oxidase, leading to a reduction in uric acid synthesis. Its direct antioxidant activities further contribute to its therapeutic potential. In vivo studies have confirmed its efficacy in reducing hyperuricemia with a promising safety profile. The unique chemical structure and dual mechanism of action make DHNB an outstanding candidate for further investigation and development as a novel therapeutic agent for hyperuricemia, gout, and other conditions associated with elevated uric acid levels and oxidative stress.
References
The Biological Profile of 3,4-Dihydroxy-5-nitrobenzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a synthetic aromatic compound with emerging biological significance. Structurally characterized by a catechol (3,4-dihydroxy) moiety, an aldehyde group, and a nitro group on the benzene ring, DHNB has demonstrated potent inhibitory effects against the enzyme xanthine oxidase, a key target in the management of hyperuricemia and gout. Beyond this primary activity, DHNB exhibits antioxidant properties and serves as a crucial intermediate in the synthesis of pharmaceutical agents, notably the catechol-O-methyltransferase (COMT) inhibitor Entacapone, used in the treatment of Parkinson's disease. This technical guide provides an in-depth analysis of the biological activities of DHNB, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.
Xanthine Oxidase Inhibition
The most well-documented biological activity of this compound is its potent inhibition of xanthine oxidase (XO). This enzyme plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a condition that can result in gout.
Quantitative Data for Xanthine Oxidase Inhibition
The inhibitory potency of DHNB against xanthine oxidase has been quantified and is summarized in the table below.
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |
| This compound (DHNB) | Xanthine Oxidase | 3 µM | Mixed-type |
Mechanism of Xanthine Oxidase Inhibition
Studies have shown that DHNB acts as a time-dependent, mixed-type inhibitor of xanthine oxidase. The inhibitory mechanism involves an interaction with the molybdenum center of the enzyme. Furthermore, it has been observed that xanthine oxidase can slowly convert DHNB to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid. Structure-activity relationship studies indicate that the aldehyde group, the catechol moiety, and the nitro group at the C-5 position are all crucial for its potent inhibitory activity against xanthine oxidase.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The following protocol outlines the spectrophotometric method used to determine the xanthine oxidase inhibitory activity of DHNB.
1. Reagents and Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine
-
This compound (DHNB)
-
Allopurinol (positive control)
-
Phosphate buffer (67 mM, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 295 nm
2. Assay Procedure:
-
Prepare a reaction mixture containing 67 mM phosphate buffer (pH 7.4) and 20 nM xanthine oxidase.
-
Add DHNB at various concentrations to the reaction mixture. A vehicle control (without DHNB) should also be prepared.
-
Pre-incubate the mixture for 1 to 5 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 50 µM xanthine.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Calculate the rate of uric acid formation.
-
The percentage of inhibition is determined by comparing the rate of reaction in the presence of DHNB to the vehicle control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the DHNB concentration.
Antioxidant Activity
DHNB has been shown to possess direct antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). This activity is attributed to the catechol moiety, which can donate hydrogen atoms to neutralize radicals.
Quantitative Data for Antioxidant Activity
While the antioxidant activity of DHNB has been confirmed, specific IC50 values for direct comparison are not extensively reported in the primary literature. The available information indicates that DHNB is an effective scavenger of DPPH, peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).
| Compound | Assay | Result | Reference |
| This compound (DHNB) | DPPH Radical Scavenging | Effective scavenger | |
| This compound (DHNB) | Peroxynitrite (ONOO⁻) Scavenging | Effective scavenger | |
| This compound (DHNB) | Hypochlorous Acid (HOCl) Scavenging | Effective scavenger |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.
1. Reagents and Materials:
-
DPPH
-
Methanol or Ethanol
-
This compound (DHNB)
-
Ascorbic acid or Trolox (positive control)
-
Microplate reader or spectrophotometer
2. Assay Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare serial dilutions of DHNB in the same solvent.
-
In a 96-well plate or cuvettes, add the DHNB solutions.
-
Add the DPPH solution to each well/cuvette. A control containing only the solvent and DPPH is also prepared.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
In Vivo Activity in a Hyperuricemia Model
The efficacy of DHNB in reducing uric acid levels has been demonstrated in a mouse model of hyperuricemia.
Summary of In Vivo Findings
In a study using allantoxanamide-induced hyperuricemic mice, oral administration of DHNB effectively reduced serum uric acid levels. Notably, DHNB exhibited a favorable toxicity profile, with no adverse effects observed at a high dose (500 mg/kg), whereas a significant percentage of mice treated with the same dose of allopurinol showed mortality.
Experimental Protocol: Allantoxanamide-Induced Hyperuricemia in Mice
This protocol describes the induction of hyperuricemia in mice to evaluate the in vivo efficacy of DHNB.
1. Animals and Reagents:
-
Male mice (e.g., Kunming or C57BL/6)
-
Allantoxanamide
-
This compound (DHNB)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Uric acid assay kit
2. Experimental Workflow:
-
Acclimatize mice for at least one week.
-
Induce hyperuricemia by administering allantoxanamide.
-
Divide the animals into groups: control, hyperuricemic (vehicle-treated), and DHNB-treated groups.
-
Administer DHNB orally at the desired doses.
-
Collect blood samples at specified time points.
-
Measure serum uric acid levels using a commercial assay kit.
-
Monitor for any signs of toxicity.
Anticancer and Antimicrobial Activities
While the primary focus of research on this compound has been its xanthine oxidase inhibitory and antioxidant properties, there are indications that related compounds possess anticancer and antimicrobial activities. For instance, other benzaldehyde derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. However, at present, there is a lack of specific quantitative data (e.g., IC50 or MIC values) for the anticancer and antimicrobial activities of this compound itself. Further research is warranted to explore these potential biological effects.
Conclusion
This compound is a promising bioactive molecule with well-defined inhibitory activity against xanthine oxidase and notable antioxidant properties. Its efficacy in a preclinical model of hyperuricemia, coupled with a favorable safety profile, suggests its potential as a therapeutic agent for conditions such as gout. While its anticancer and antimicrobial activities remain to be fully elucidated, the existing data provide a strong foundation for further investigation into the diverse biological roles of this compound. The detailed protocols provided herein offer a practical guide for researchers to further explore the pharmacological potential of this compound.
Unveiling the Therapeutic Potential of 3,4-Dihydroxy-5-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of the naturally occurring protocatechuic aldehyde, is emerging as a compound of significant interest in medicinal chemistry. Extensive research has highlighted its potent biological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of DHNB's therapeutic potential, with a primary focus on its well-documented xanthine oxidase inhibitory and antioxidant properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes complex biological pathways and workflows to facilitate further research and development.
Core Therapeutic Potential: Xanthine Oxidase Inhibition
The most significant therapeutic application of DHNB identified to date is its potent inhibition of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, a precursor to gout and a risk factor for cardiovascular diseases.[1]
DHNB has been identified as a potent, time-dependent, and mixed-type inhibitor of XO.[1] The aldehyde and catechol moieties, along with the nitro group at the C-5 position, are crucial for its inhibitory activity.[1]
Quantitative Analysis of Xanthine Oxidase Inhibition
The inhibitory potency of DHNB against xanthine oxidase has been quantified, with key data summarized in the table below.
| Compound | IC₅₀ (μM) | Inhibition Type | Reference |
| This compound (DHNB) | 3 | Mixed-type | [1] |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The following protocol outlines the methodology used to determine the xanthine oxidase inhibitory activity of DHNB.[1]
Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine
-
This compound (DHNB)
-
Allopurinol (positive control)
-
Phosphate buffer (67 mM, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 67 mM phosphate buffer (pH 7.4) and 20 nM xanthine oxidase.
-
Add DHNB or allopurinol at various concentrations to the reaction mixture.
-
Pre-incubate the mixture for 1 to 5 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 50 μM xanthine.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathway: Inhibition of Uric Acid Production
The following diagram illustrates the role of xanthine oxidase in the purine metabolism pathway and the inhibitory action of DHNB.
Caption: Inhibition of Xanthine Oxidase by DHNB in the purine metabolism pathway.
In Vivo Efficacy: Hyperuricemia Mouse Model
The therapeutic potential of DHNB has been further validated in an in vivo model of hyperuricemia. Oral administration of DHNB effectively reduced serum uric acid levels in mice with allantoxanamide-induced hyperuricemia.[1]
Quantitative In Vivo Data
| Treatment Group | Dose (mg/kg) | Route of Administration | Serum Uric Acid Reduction | Reference |
| DHNB | 100 | Oral | Effective reduction | [1] |
| Allopurinol | 100 | Oral | Effective reduction | [1] |
Note: A significant finding from the in vivo studies was the favorable safety profile of DHNB compared to allopurinol. At a high dose of 500 mg/kg, DHNB did not show any side effects, whereas allopurinol led to mortality in 42% of the treated mice.[1]
Experimental Protocol: Allantoxanamide-Induced Hyperuricemia in Mice
The following protocol details the in vivo experiment to assess the hypouricemic effect of DHNB.[1]
Materials:
-
Male mice
-
Allantoxanamide
-
This compound (DHNB)
-
Allopurinol
-
Saline solution
-
Blood collection supplies
Procedure:
-
Induce hyperuricemia in mice by a single intraperitoneal (I.P.) injection of allantoxanamide (200 mg/kg).
-
Administer DHNB (100 mg/kg) or allopurinol (100 mg/kg) orally to the mice.
-
Collect blood samples at 1, 2, 3, and 4 hours after the administration of allantoxanamide.
-
Separate the serum and measure the uric acid levels.
Experimental Workflow: In Vivo Hyperuricemia Study
The workflow for the in vivo evaluation of DHNB is depicted in the following diagram.
Caption: Workflow for the in vivo hyperuricemia study of DHNB.
Antioxidant Activity
In addition to its potent XO inhibitory effects, DHNB exhibits direct antioxidant properties.[1] It has been shown to scavenge free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and reactive oxygen species (ROS) such as peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[1]
Quantitative Antioxidant Data
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a general protocol for assessing the DPPH radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound (DHNB)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare serial dilutions of DHNB and a positive control in the same solvent.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add a small volume of the different concentrations of the test compound or positive control to the wells. Include a blank (solvent only) and a control (DPPH solution and solvent).
-
Incubate the plate in the dark at room temperature for approximately 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Other Potential Therapeutic Uses (Further Research Required)
While the primary focus of research on DHNB has been its xanthine oxidase inhibitory and antioxidant activities, its structural similarity to other biologically active benzaldehydes suggests potential in other therapeutic areas.
-
Anti-inflammatory Activity: Benzaldehyde derivatives have been shown to possess anti-inflammatory properties. For instance, 3-bromo-4,5-dihydroxybenzaldehyde, a structurally related compound, has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines. Further investigation is warranted to determine if DHNB shares these anti-inflammatory capabilities.
-
Cytotoxic/Anticancer Activity: The cytotoxic potential of DHNB against various cancer cell lines has not been extensively studied. Given that some benzaldehyde derivatives exhibit anticancer properties, this remains an area for future exploration.
Synthesis of this compound
Several methods for the synthesis of DHNB have been reported, typically involving the nitration and subsequent demethylation or de-ethylation of vanillin or ethylvanillin derivatives.
Representative Synthetic Protocol
One common method involves the demethylation of 5-nitrovanillin.[2]
Materials:
-
5-Nitrovanillin
-
Acetic acid
-
Concentrated hydrobromic acid
-
Charcoal
-
Water
Procedure:
-
Reflux a solution of 5-nitrovanillin and acetic acid in concentrated hydrobromic acid for 20 hours.
-
Add charcoal to the mixture and filter.
-
Add water to the filtrate with stirring and cool to -10°C.
-
Continue stirring for 2 hours.
-
Filter the crystalline product, wash with water, and dry to yield this compound.
Synthesis Workflow
The logical relationship in a common synthesis route is shown below.
Caption: A generalized workflow for the synthesis of DHNB from 5-nitrovanillin.
Conclusion and Future Directions
This compound has demonstrated significant promise as a therapeutic agent, particularly for the treatment of hyperuricemia and gout, owing to its potent xanthine oxidase inhibitory activity and favorable safety profile in preclinical studies. Its antioxidant properties further enhance its therapeutic potential.
Future research should focus on:
-
Elucidating the precise molecular interactions between DHNB and xanthine oxidase through co-crystallization studies.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies.
-
Investigating its anti-inflammatory and cytotoxic properties through dedicated in vitro and in vivo models.
-
Exploring the potential of DHNB in managing other diseases associated with oxidative stress.
The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the research and development of this compound as a novel therapeutic agent.
References
An In-depth Technical Guide to the Solubility and Stability of 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3,4-Dihydroxy-5-nitrobenzaldehyde. Due to the limited availability of extensive public data on this specific compound, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₅ | [1] |
| Molecular Weight | 183.12 g/mol | [1][2] |
| Appearance | Yellow to yellowish-green crystalline powder/solid | [3][4][5] |
| Melting Point | 145 - 150 °C | [5][6] |
| pKa (Predicted) | 4.78 ± 0.38 | [6] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Topological Polar Surface Area | 103 Ų | [1] |
Solubility Profile
The solubility of this compound is a critical factor for its use in various experimental and formulation contexts. The following table summarizes the available qualitative and limited quantitative solubility data. It is generally soluble in polar organic solvents and poorly soluble in water.
| Solvent | Type | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [4][6][7] |
| Ethanol | Polar Protic | Soluble | [4] |
| Methanol | Polar Protic | Soluble | [4] |
| Water | Polar Protic | Insoluble or slightly soluble | [4][5] |
Note: Researchers should experimentally verify solubility for their specific applications and solvent grades.
Stability Profile
This compound is stable under normal storage conditions but exhibits sensitivities that are crucial to consider for its effective use and storage.
General Storage and Handling:
-
Storage Conditions: Should be stored in a cool, dry, and dark place in a tightly sealed container.[3][4][5] Storage under an inert atmosphere is also recommended as the compound can be air-sensitive.[8]
-
Conditions to Avoid: Direct sunlight, high temperatures, moisture, and contact with strong oxidizing or reducing agents should be avoided.[5][9]
Degradation:
-
The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation.[10]
-
However, under certain conditions, such as in the presence of specific enzymes or under harsh chemical environments (e.g., strong acids during synthesis), degradation can occur.[11][12] A change in color to a yellowish or brownish hue can be an initial indicator of degradation.[9]
-
For similar nitroaromatic aldehydes, potential degradation pathways include the oxidation of the aldehyde group to a carboxylic acid and the reduction of the nitro group to an amine.[13]
A study involving the enzyme xanthine oxidase showed that this compound is stable at room temperature in the absence of the enzyme.[11] However, in the presence of xanthine oxidase, it is converted to 3,4-dihydroxy-5-nitrobenzoic acid, with the decay rate being pH-dependent.[11]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Solubility Determination by the Gravimetric Method
This protocol outlines a straightforward method to quantify the solubility of the compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the desired solvent in a sealed glass vial. The presence of undissolved solid is crucial.
-
Equilibrate the mixture by shaking or stirring at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pre-warmed pipette to prevent precipitation.
-
Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, dry vial.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant collected.
-
-
Protocol 2: Stability Assessment by Forced Degradation Study
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
For each condition, also prepare a control sample stored at ambient temperature and protected from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed and control sample.
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated, stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for aromatic aldehydes.[13][14]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
If coupled with a mass spectrometer (LC-MS), the degradation products can be identified.
-
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from the chemistry of similar nitroaromatic compounds.[13] The primary reactive sites are the aldehyde, the nitro group, and the phenolic hydroxyl groups.
This guide serves as a starting point for researchers working with this compound. The provided protocols offer a robust framework for generating the necessary solubility and stability data to support further research and development activities.
References
- 1. 3,4-dihydroxy-5-nitro benzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydoxy-5-Nitrobenzaldehyde CAS 116313-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 5. lobachemie.com [lobachemie.com]
- 6. 3-Nitro-4,5-dihydroxybenzaldehyde CAS#: 116313-85-0 [m.chemicalbook.com]
- 7. 3,4-Dihydroxy-5-Nitro benzaldehyde [chembk.com]
- 8. This compound | 116313-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS: 116313-85-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-nitrobenzaldehyde, with the CAS number 116313-85-0, is an aromatic organic compound of significant interest in medicinal chemistry and organic synthesis. Its multifunctional structure, featuring a benzaldehyde core with two hydroxyl groups and a nitro group, makes it a versatile precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, key synthetic applications, and notable biological activities, with a focus on its role as a crucial intermediate in drug development.
Physicochemical Properties
This compound is typically a yellow to dark yellow crystalline powder.[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 116313-85-0 | [2] |
| Molecular Formula | C₇H₅NO₅ | [2] |
| Molecular Weight | 183.12 g/mol | [2] |
| Appearance | Yellow to dark yellow crystalline powder | [1][3] |
| Melting Point | 147-149 °C | [1] |
| Solubility | Soluble in polar organic solvents like Dimethyl sulfoxide (DMSO).[1] | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Nitro-4,5-dihydroxybenzaldehyde, 5-Nitroprotocatechuic aldehyde | [4][5] |
Synthesis and Applications
The primary application of this compound is as a key intermediate in the synthesis of Entacapone, a medication used in the treatment of Parkinson's disease.[4] It also serves as a precursor for other molecules with potential therapeutic properties.
Synthesis of Entacapone
Entacapone is synthesized via a Knoevenagel condensation reaction between this compound and N,N-diethyl-2-cyanoacetamide.[4][6]
The following protocol is a representative example of the synthesis of Entacapone:
-
Reaction Setup: In a reaction vessel, charge this compound (10 g) and N,N-diethylcyanoacetamide (8.0 g) in toluene (100 ml) at room temperature.[7]
-
Catalyst Addition: Add piperidine (0.5 g) to the mixture.[7]
-
Reaction Execution: Raise the temperature of the reaction mixture to reflux (110-120 °C) and remove water azeotropically.[7]
-
Reaction Quenching: After the reaction is complete, add glacial acetic acid (20 ml) to the reaction mixture.[7]
-
Isolation and Purification: Cool the mixture to 25-30 °C. Filter the resulting precipitate and wash it with toluene and then with water.[7] Dry the residue under vacuum at 50-55 °C to obtain Entacapone.[7]
Precursor for Antitumor Agents
This compound is also utilized as a reagent in the synthesis of feruloyl and caffeoyl derivatives which have shown potential antitumor properties.[5] Detailed experimental protocols for these syntheses are specific to the target molecules and are an active area of research.
Biological Activity
Recent studies have highlighted the direct pharmacological potential of this compound, particularly as an enzyme inhibitor and antioxidant.
Xanthine Oxidase Inhibition
This compound has been identified as a potent inhibitor of xanthine oxidase (XO), the enzyme responsible for producing uric acid.[1][8] This inhibitory activity suggests its potential as a therapeutic agent for conditions like hyperuricemia and gout.[1][4][8]
-
Mechanism of Action: The compound displays a mixed-type inhibition of xanthine oxidase.[1][8] It is proposed that the aldehyde moiety, the catechol structure, and the nitro group at the C-5 position are all crucial for its inhibitory effect.[1][8] The molecule is believed to interact with the molybdenum center of the enzyme.[1][4]
-
In Vivo Studies: In animal models of hyperuricemia, administration of this compound effectively reduced serum uric acid levels.[1][8] Notably, it exhibited a favorable safety profile with no observed side effects at high doses in these studies.[1][4]
-
Quantitative Data: The IC₅₀ value for the inhibition of xanthine oxidase activity by this compound is reported to be 3 µM.[1][8]
Antioxidant Properties
In addition to its enzyme inhibitory activity, this compound exhibits antioxidant properties.[4] It has been shown to directly scavenge free radicals and reactive oxygen species (ROS), including ONOO⁻ and HOCl.[4] This antioxidant capacity may contribute to its overall therapeutic potential.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable building block in medicinal chemistry, most notably as the key precursor to the anti-Parkinson's drug, Entacapone. Furthermore, its intrinsic biological activities, particularly as a potent xanthine oxidase inhibitor and an antioxidant, highlight its potential for the development of new therapeutic agents. This technical guide provides researchers and drug development professionals with a solid foundation of its chemical and biological properties, encouraging further exploration of its applications in pharmaceutical research.
References
- 1. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 4. This compound|CAS 116313-85-0 [benchchem.com]
- 5. 116313-85-0 | this compound | Jay Finechem [jayfinechem.com]
- 6. An Improved Process For The Preparation Of Entacapone [quickcompany.in]
- 7. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 8. This compound (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde: Properties, Synthesis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-nitrobenzaldehyde is an aromatic organic compound that holds significant interest in the fields of medicinal chemistry and chemical synthesis. Structurally, it is a benzaldehyde derivative substituted with two hydroxyl (-OH) groups and a nitro (-NO2) group. This unique combination of functional groups—a catechol moiety known for its antioxidant and metal-chelating properties, a reactive aldehyde group, and an electron-withdrawing nitro group—makes it a valuable intermediate for the synthesis of various bioactive molecules, dyes, and pigments.[1][2] Its role as a potent inhibitor of enzymes like xanthine oxidase has positioned it as a potential therapeutic agent for conditions such as hyperuricemia and gout.[3] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a logical workflow for its preparation.
Physicochemical and Identification Data
The fundamental properties of this compound are summarized below. These data are critical for its identification, handling, and use in experimental settings.
| Property | Data | Reference(s) |
| Molecular Formula | C₇H₅NO₅ | [4][5] |
| Molecular Weight | 183.12 g/mol | [2][4][5] |
| CAS Number | 116313-85-0 | [4][5] |
| Appearance | Yellow crystalline solid or powder | [1] |
| Purity | >99% | [1] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); slightly soluble in water. | [1] |
| IUPAC Name | This compound | [6] |
| SMILES | O=Cc1cc(c(O)c(O)c1)--INVALID-LINK--[O-] | [4][5] |
Experimental Protocols
The following sections detail established methodologies for the synthesis of this compound from various precursors. These protocols are derived from peer-reviewed literature and patent filings, providing a robust foundation for laboratory synthesis.
Protocol 1: Synthesis via Demethylation of 5-Nitrovanillin
This common method involves the removal of the methyl group from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin).
Method A: Using Hydrobromic Acid
-
Materials: 5-nitrovanillin, concentrated hydrobromic acid, acetic acid, activated charcoal, water.
-
Procedure:
-
A solution containing 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid is refluxed for 20 hours.[7]
-
Following the reflux, 0.6 kg of activated charcoal is added to the mixture, and the solution is filtered.[7]
-
32 kg of water is added to the filtrate with continuous stirring.[7]
-
The solution is then cooled to -10°C and stirring is maintained for an additional 2 hours to facilitate crystallization.[7]
-
The resulting crystalline product is collected by filtration and washed with water.[7]
-
The final product is dried to yield this compound. The reported yield is approximately 80%.[7]
-
Method B: Using a Nucleophilic Agent (Thiophenol)
-
Materials: 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, lithium hydroxide, thiophenol, N-methyl-2-pyrrolidinone (NMP), glacial acetic acid, concentrated hydrochloric acid, water.
-
Procedure:
-
A mixture of 15 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 4.1 g of lithium hydroxide, 9 ml of thiophenol, and 25 ml of NMP is prepared.[8]
-
The mixture is stirred for two hours at 130°C under a nitrogen atmosphere.[8][9]
-
After the reaction period, the mixture is cooled to 100°C.[8]
-
50 ml of glacial acetic acid and 30 ml of concentrated hydrochloric acid are added to the cooled mixture.[8]
-
The solution is stirred overnight at room temperature, then kept at 0°C for two hours.[8]
-
The precipitate is collected by filtration, washed with 20 ml of cold water, and dried to yield the final product. The reported yield is 81.7%.[8]
-
Protocol 2: Synthesis from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
This method involves the de-ethylation of an ethoxy-substituted precursor.
-
Materials: 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, hydrochloric acid (37%), water, toluene, activated carbon.
-
Procedure:
-
A mixture of 20.0 g of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, 60.0 g of zinc chloride, and 15 mL of 37% hydrochloric acid is stirred at 90°C for 17 hours.[10]
-
The reaction mixture is then diluted with 100 mL of water and cooled to 3°C.[10]
-
After 1 hour at this temperature, the product is collected by filtration and washed with cold water.[10]
-
The crude product is dried in vacuo at 100°C.[10]
-
For purification, the crude product (16.5 g) is mixed with 275 mL of toluene and 2.0 g of activated carbon, and the mixture is refluxed for 45 minutes.[10]
-
The hot solution is filtered and then cooled to 3°C to crystallize the pure product.[10]
-
Synthesis Workflow Visualization
The following diagram illustrates the synthesis pathway for this compound starting from 5-Nitrovanillin, as described in Protocol 1, Method A.
References
- 1. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 2. indiamart.com [indiamart.com]
- 3. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. EP0589948B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a substituted catechol derivative, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone, which are pivotal in the management of Parkinson's disease.[1][2] Beyond its role as a synthetic precursor, DHNB has emerged as a potent bioactive agent in its own right. Notably, it is a powerful inhibitor of xanthine oxidase (XO), the key enzyme in the purine catabolism pathway responsible for uric acid production.[3][4] This activity positions DHNB as a promising therapeutic candidate for hyperuricemia and gout.[3][4] Furthermore, DHNB exhibits significant antioxidant properties, effectively scavenging free radicals.[5][3] This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound, with a focus on its therapeutic potential.
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature.[6][7] Its chemical structure features a benzaldehyde core with two hydroxyl groups at the 3 and 4 positions and a nitro group at the 5 position. This arrangement of functional groups is crucial for its biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | [8][9] |
| Molecular Weight | 183.12 g/mol | [8][9] |
| CAS Number | 116313-85-0 | [9] |
| Appearance | Yellow to dark yellow crystalline powder | [6][7] |
| Melting Point | 145-149 °C | |
| Solubility | Soluble in DMSO, methanol, and ethanol; slightly soluble in water | [1][6][10] |
| Flash Point | 141.1 °C | [6] |
| Density | ~1.7 g/cm³ | [1] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported, primarily involving the demethylation or de-ethylation of substituted benzaldehydes.
Synthesis via Demethylation of 5-Nitrovanillin
A common method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) using a strong nucleophilic agent or acid catalysis.
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Nitrovanillin | Hydrobromic acid, Acetic acid | - | Reflux | 80 | [11] |
| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Lithium hydroxide, Thiophenol | 1-methyl-2-pyrrolidinone (NMP) | 130 | 81.7 | [12] |
Synthesis via De-ethylation of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Another established method involves the de-ethylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
| 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | Zinc chloride, Hydrochloric acid, Water | 90 | 72.6 (pure) | [13] |
Biological Activities and Therapeutic Potential
Xanthine Oxidase Inhibition
This compound is a potent inhibitor of xanthine oxidase (XO), the enzyme that catalyzes the final two steps of purine metabolism, leading to the production of uric acid.[3][4][14] Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout.[3][4]
DHNB exhibits a mixed-type inhibition of XO activity in a time-dependent manner, similar to the clinically used drug allopurinol.[3][4] The mechanism of inhibition involves interaction with the molybdenum center of the enzyme.[3][4]
| Parameter | Value | Reference |
| IC₅₀ (Xanthine Oxidase) | 3 µM | [3][4] |
| Inhibition Type | Mixed-type | [3][4][14] |
| Rate of conversion to carboxylic acid by XO | 10⁻¹⁰ mol/L/s | [4] |
In a mouse model of hyperuricemia, DHNB was shown to effectively reduce serum uric acid levels.[3][4] Notably, mice administered a high dose (500 mg/kg) of DHNB showed no side effects, whereas a significant percentage of mice treated with the same dose of allopurinol died.[3][4] This suggests that DHNB may have a more favorable safety profile than allopurinol.[3][4]
Antioxidant Activity
The catechol structure of this compound contributes to its antioxidant properties. It has been shown to directly scavenge free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and reactive oxygen species (ROS) such as peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[5][3][4]
Intermediate for COMT Inhibitors
A primary application of this compound is as a key intermediate in the synthesis of Entacapone.[5][1][2] Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of levodopa.[5][1] By inhibiting COMT, Entacapone prolongs the therapeutic effects of levodopa in patients with Parkinson's disease.[1]
Structure-Activity Relationship
Structure-activity relationship studies have indicated that the aldehyde moiety, the catechol (3,4-dihydroxy) moiety, and the nitro group at the C-5 position are all crucial for the potent xanthine oxidase inhibitory activity of DHNB.[3][4]
Figure 1: Key functional groups of DHNB essential for its xanthine oxidase inhibitory activity.
Experimental Protocols
Synthesis of this compound from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
This protocol is adapted from a patented method.[13]
-
A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g), and hydrochloric acid (37%, 15 mL) is stirred at 90°C for 17 hours.
-
The mixture is then diluted with water (100 mL) and cooled to 3°C.
-
After 1 hour, the product is filtered and washed with cold water.
-
The crude product is dried in vacuo at 100°C.
-
For purification, the crude product is mixed with toluene (275 mL) and activated carbon (2.0 g), and the resulting mixture is refluxed for 45 minutes.
-
The hot solution is filtered and then cooled to 3°C.
-
After 1 hour, the pure product is filtered, washed with cold toluene, and dried in vacuo at 50°C.
Xanthine Oxidase Inhibition Assay
This protocol is based on the method described by Lü et al. (2013).[3]
-
Xanthine oxidase activity is determined by continuous spectrophotometric rate measurements.
-
The reaction mixture contains 67 mM phosphate buffer (pH 7.4), 20 nM XO (with an activity of 5 mU/mL), with or without DHNB.
-
The mixture is pre-incubated for 1 to 5 minutes at 25°C.
-
50 µM xanthine is added to initiate the reaction.
-
The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.
-
Allopurinol is used as a positive control.
-
For enzyme kinetic analysis, lower concentrations of xanthine are used.
Figure 2: Inhibition of the xanthine oxidase pathway by this compound.
Conclusion
This compound is a versatile molecule with significant applications in both synthetic and medicinal chemistry. Its role as a key precursor to the anti-Parkinson's drug Entacapone is well-established. Furthermore, its potent inhibitory activity against xanthine oxidase, coupled with a favorable preliminary safety profile and antioxidant properties, underscores its potential as a novel therapeutic agent for the treatment of hyperuricemia and gout. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic utility.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 116313-85-0 [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 3,4-Dihydoxy-5-Nitrobenzaldehyde CAS 116313-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. nigamfinechem.co.in [nigamfinechem.co.in]
- 11. prepchem.com [prepchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydroxy-5-nitrobenzaldehyde, a key chemical intermediate with significant applications in the pharmaceutical industry. The document details its historical discovery, outlines various synthetic methodologies with comparative data, and explores its primary role in the synthesis of the anti-Parkinsonian drug, Entacapone. Furthermore, it delves into its potential therapeutic applications as a potent inhibitor of xanthine oxidase for the treatment of hyperuricemia and gout. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, structured data presentation, and visual representations of chemical pathways and workflows.
Introduction
This compound, with the chemical formula C₇H₅NO₅ and a molecular weight of 183.12 g/mol , is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with two hydroxyl groups at positions 3 and 4, a nitro group at position 5, and an aldehyde group at position 1. This arrangement of functional groups makes it a versatile precursor in organic synthesis.
The primary significance of this compound lies in its role as a crucial building block for the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used to improve the efficacy of levodopa in the treatment of Parkinson's disease.[1] Recent research has also highlighted its potential as a therapeutic agent in its own right, demonstrating potent inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid.
This guide will provide an in-depth exploration of the discovery and history of this compound, a detailed examination of its synthesis, its physicochemical properties, and a thorough discussion of its applications.
Discovery and History
The first documented synthesis of this compound is attributed to F. Hayduck in 1903.[2] The method involved the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a compound more commonly known as 5-nitrovanillin. Hayduck's pioneering work utilized hydrochloric acid as the demethylating agent under pressure. However, this original method was reported to result in low yields and an impure product due to the decomposition of both the starting material and the product under the harsh reaction conditions.[2]
Over the subsequent decades, significant efforts were made to improve the synthesis of this important intermediate, leading to the development of several more efficient and scalable methods. These advancements have been crucial for the cost-effective production of drugs like Entacapone.
Synthesis of this compound
The most common synthetic route to this compound is the demethylation of the readily available starting material, 5-nitrovanillin. Several reagents and reaction conditions have been explored to optimize this conversion.
Synthesis of the Precursor: 5-Nitrovanillin
5-Nitrovanillin is typically prepared by the nitration of vanillin. A common laboratory-scale procedure involves the use of concentrated nitric acid in glacial acetic acid.
Experimental Protocol: Nitration of Vanillin to 5-Nitrovanillin
-
Materials: Vanillin, Concentrated Nitric Acid, Glacial Acetic Acid.
-
Procedure:
-
Dissolve vanillin in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add concentrated nitric acid to the stirred solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at room temperature for a specified period.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 5-nitrovanillin.
-
Demethylation of 5-Nitrovanillin
Several methods for the demethylation of 5-nitrovanillin to this compound have been reported. The choice of method often depends on factors such as scale, desired purity, and environmental considerations.
Table 1: Comparison of Synthetic Methods for this compound from 5-Nitrovanillin
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Hayduck (1903) | Hydrochloric Acid | - | Under Pressure | Not Specified | Low | 106 (impure) | [2] |
| Hydrobromic Acid | Concentrated Hydrobromic Acid, Acetic Acid | - | Reflux | 20 h | 80 | 135-137 | |
| Zinc Chloride / HCl | Zinc Chloride, Hydrochloric Acid | Water | 90 | 17 h | 95.1 (crude), 72.6 (pure) | 146-148 | [2] |
| Lithium Thiophenolate | Lithium Hydroxide, Thiophenol | 1-Methyl-2-pyrrolidinone (NMP) | 130 | 2-3 h | 81.7 - 96.9 | 135-137 | [3][4] |
| Aluminum Chloride | Aluminum Chloride, Pyridine | Chloroform | Reflux | 24 h | Not Specified | Not Specified | [5] |
Detailed Experimental Protocols:
Method 1: Demethylation using Hydrobromic Acid
-
Materials: 5-nitrovanillin, concentrated hydrobromic acid, acetic acid, charcoal, water.
-
Procedure:
-
A solution of 5-nitrovanillin and acetic acid in concentrated hydrobromic acid is refluxed for 20 hours.
-
Charcoal is added to the hot mixture, and it is then filtered.
-
Water is added to the filtrate with stirring, and the solution is cooled to -10 °C for 2 hours to crystallize the product.
-
The crystalline product is filtered and washed with water to yield this compound.
-
Method 2: Demethylation using Zinc Chloride and Hydrochloric Acid (from 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde)
Note: This patent describes the de-ethylation of the ethoxy analogue, but the principle is similar to demethylation.
-
Materials: 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, concentrated hydrochloric acid, water, toluene, activated carbon.
-
Procedure:
-
A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, and hydrochloric acid is stirred at 90 °C for 17 hours.[2]
-
The mixture is diluted with water and cooled to 3 °C for 1 hour to precipitate the crude product.[2]
-
The crude product is filtered, washed with cold water, and dried.[2]
-
For purification, the crude product is refluxed with toluene and activated carbon for 45 minutes.[2]
-
The hot solution is filtered and then cooled to 3 °C for 1 hour to crystallize the pure this compound.[2]
-
Method 3: Demethylation using Lithium Thiophenolate
-
Materials: 5-nitrovanillin, lithium hydroxide, thiophenol, 1-methyl-2-pyrrolidinone (NMP), glacial acetic acid, concentrated hydrochloric acid, water.
-
Procedure:
-
A mixture of 5-nitrovanillin, lithium hydroxide, and thiophenol in NMP is heated at 130 °C for 2 hours under a nitrogen atmosphere.[3]
-
The mixture is cooled, and glacial acetic acid and concentrated hydrochloric acid are added.[3]
-
The mixture is stirred overnight at room temperature and then cooled to 0 °C for 2 hours.[3]
-
The precipitated product is filtered, washed with cold water, and dried.[3]
-
Diagram: Synthetic Workflow for this compound
Caption: General synthetic pathway from vanillin to this compound.
Physicochemical and Spectral Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116313-85-0 | [1][6][7] |
| Molecular Formula | C₇H₅NO₅ | [1][6][7] |
| Molecular Weight | 183.12 g/mol | [1][6][7] |
| Appearance | Light yellow to yellowish-green crystalline powder | |
| Melting Point | 145 - 150 °C | |
| Solubility | Insoluble in water; Soluble in polar organic solvents. |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (likely a singlet around 9.5-10.5 ppm), two aromatic protons (likely singlets or doublets in the aromatic region, 7.0-8.5 ppm), and two hydroxyl protons (broad singlets, chemical shift dependent on solvent and concentration).
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon of the aldehyde (around 190 ppm), and six aromatic carbons, with those attached to electron-withdrawing groups (nitro and aldehyde) and electron-donating groups (hydroxyl) showing characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3200-3500 cm⁻¹), the C=O stretching of the aldehyde (a strong band around 1680-1700 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde (around 2720-2820 cm⁻¹), N-O stretching of the nitro group (two strong bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 183. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 137, and the loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z 154.
Applications
Intermediate in the Synthesis of Entacapone
The most significant industrial application of this compound is as a key intermediate in the synthesis of Entacapone.[1] Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes levodopa in the periphery. By inhibiting COMT, entacapone increases the bioavailability of levodopa to the brain, thereby enhancing its therapeutic effect in the management of Parkinson's disease.
The synthesis of Entacapone from this compound typically involves a Knoevenagel condensation with N,N-diethyl-2-cyanoacetamide.
Diagram: Synthesis of Entacapone
Caption: Key step in the synthesis of Entacapone.
Potential Therapeutic Agent: Xanthine Oxidase Inhibition
Recent studies have revealed that this compound is a potent inhibitor of xanthine oxidase (XO). XO is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout and is associated with other health problems.
This compound has been shown to inhibit XO with an IC₅₀ value of 3 μM, which is comparable to that of allopurinol, a clinically used XO inhibitor. In vivo studies in mice with induced hyperuricemia demonstrated that oral administration of this compound effectively reduced serum uric acid levels. Notably, the compound exhibited a better safety profile than allopurinol in these studies, with no observed side effects at high doses.[1]
Diagram: Inhibition of Xanthine Oxidase in Purine Catabolism
Caption: Inhibition of uric acid production by this compound.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood. It should be stored in a cool, dry place, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound has evolved from a laboratory curiosity first synthesized over a century ago to a commercially significant chemical intermediate. Its importance is firmly established in the pharmaceutical industry as a vital precursor to the anti-Parkinson's drug Entacapone. The development of more efficient and scalable synthetic methods has been instrumental in this journey. Furthermore, emerging research on its potent xanthine oxidase inhibitory activity opens up exciting new avenues for its potential therapeutic use in managing hyperuricemia and gout. This technical guide provides a solid foundation for researchers and professionals working with this versatile molecule, offering a comprehensive understanding of its discovery, synthesis, properties, and applications. Further research into its pharmacological properties and the development of even more sustainable synthetic routes will undoubtedly continue to shape the future of this valuable compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. 116313-85-0|3,4-Dihydroxy-5-nitrobenzaldehdye|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Potent Inhibition of Xanthine Oxidase by 3,4-Dihydroxy-5-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a significant risk factor for gout and is increasingly associated with cardiovascular and renal diseases. Xanthine oxidase (XO), a key enzyme in purine metabolism, represents a prime therapeutic target for managing hyperuricemia. This technical guide delves into the potent inhibitory effects of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of the natural compound protocatechuic aldehyde, on xanthine oxidase. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular interactions, positioning DHNB as a promising candidate for a novel XO inhibitory drug with high efficacy and low toxicity.
Introduction
Xanthine oxidase is a molybdoflavin protein that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] The overproduction of uric acid is a primary cause of hyperuricemia.[1] Current therapeutic strategies primarily involve the use of XO inhibitors like allopurinol and febuxostat. While effective, these drugs can be associated with adverse effects, necessitating the search for new, safer, and more potent inhibitors.[2]
This compound (DHNB) has emerged as a potent inhibitor of xanthine oxidase.[1] This guide synthesizes the available research to provide a detailed technical resource for professionals in the field of drug discovery and development.
Quantitative Data Summary
The inhibitory efficacy of DHNB against xanthine oxidase has been quantified through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of DHNB against Xanthine Oxidase
| Parameter | Value | Reference |
| IC50 | 3 µM | [1][3] |
| Inhibition Type | Mixed-type, Time-dependent | [1][3] |
| Interaction | Interacts with the molybdenum center of XO | [1][3] |
| Conversion Rate | Slowly converted to its carboxylic acid at a rate of 10⁻¹⁰ mol/L/s | [1][3] |
Table 2: In Vivo Efficacy and Toxicity of DHNB in a Mouse Model of Hyperuricemia
| Parameter | DHNB (500 mg/kg) | Allopurinol (500 mg/kg) | Reference |
| Effect on Serum Uric Acid | Effectively reduced | Reduced | [1] |
| Side Effects | No observable side effects | 42% mortality, fur loss in offspring | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the synthesis of DHNB and the assessment of its XO inhibitory activity.
Synthesis of this compound
Two methods for the synthesis of DHNB are described below:
Method 1: From 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde [4]
-
A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g), and hydrochloric acid (37%, 15 mL) is stirred at 90°C for 17 hours.
-
The mixture is then diluted with water (100 mL) and cooled to 3°C.
-
After 1 hour, the product is filtered and washed with cold water.
-
The crude product is dried in vacuo at 100°C.
-
For purification, the crude product is mixed with toluene (275 mL) and activated carbon (2.0 g), and the resulting mixture is refluxed for 45 minutes.
-
The hot solution is filtered and then cooled to 3°C to yield the purified product.
Method 2: From 5-nitrovanillin [5]
-
A solution containing 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid is refluxed for 20 hours.
-
0.6 kg of charcoal is added, and the mixture is filtered.
-
32 kg of water is added with stirring, and the solution is cooled to -10°C.
-
Stirring is continued for an additional 2 hours.
-
The crystalline product is filtered and washed with water to yield the final product.
Xanthine Oxidase Activity Assay (Spectrophotometric Method)[1][6]
This protocol measures the increase in absorbance at 295 nm, corresponding to the formation of uric acid.
-
Reagent Preparation:
-
Phosphate Buffer: 67 mM, pH 7.4.
-
Xanthine Oxidase (XO) Solution: 20 nM in phosphate buffer (activity of 5 mU/mL).
-
Xanthine Solution: 50 µM in phosphate buffer.
-
Inhibitor (DHNB) Solution: Desired concentrations prepared in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Protocol (96-well plate format):
-
To each well, add 50 µL of the inhibitor solution or vehicle control.
-
Add 30 µL of phosphate buffer.
-
Add 40 µL of the XO solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution.
-
Immediately begin monitoring the increase in absorbance at 295 nm using a microplate reader. Readings are typically taken every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.
-
Enzyme Kinetics Analysis (Lineweaver-Burk Plot)[7][8][9][10]
To determine the type of enzyme inhibition, kinetic studies are performed by varying the substrate (xanthine) concentration at different fixed concentrations of the inhibitor (DHNB).
-
The xanthine oxidase activity assay is performed as described in section 3.2, but with varying concentrations of xanthine (e.g., 0.1, 0.2, 0.3, 0.4 mM).
-
The initial reaction velocity (v) is determined for each substrate and inhibitor concentration.
-
A Lineweaver-Burk plot is generated by plotting 1/v versus 1/[S] (where [S] is the substrate concentration).
-
The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is determined by analyzing the changes in the Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor. For mixed-type inhibition, both Vmax and Km are affected.
Visualizations: Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Purine catabolism pathway and the inhibitory action of DHNB.
Caption: Workflow for the spectrophotometric xanthine oxidase inhibition assay.
Caption: Logical diagram illustrating the mechanism of mixed-type enzyme inhibition.
Conclusion
This compound has demonstrated significant potential as a xanthine oxidase inhibitor. Its potent in vitro activity, favorable in vivo efficacy, and remarkable safety profile compared to allopurinol make it an outstanding candidate for further preclinical and clinical development.[1][2] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of DHNB in the management of hyperuricemia and related disorders. The unique chemical structure and mixed-type inhibitory mechanism of DHNB offer a promising avenue for the development of a new generation of XO inhibitors.[1]
References
- 1. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Methodological & Application
Application Note: Quantitative Analysis of 3,4-Dihydroxy-5-nitrobenzaldehyde by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydroxy-5-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, including the catechol-O-methyltransferase (COMT) inhibitor Entacapone.[1] Accurate and precise quantification of this compound is essential for quality control during synthesis, formulation development, and for studying its chemical properties. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is suitable for determining the purity and concentration of the analyte in various sample matrices.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Newcrom R1 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Software: Chromatography data acquisition and processing software.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Formic acid for MS compatibility) (Analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or vacuum filtration before use.
-
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 10-15 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.
-
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid sample:
-
Accurately weigh a known amount of the sample containing this compound.
-
Transfer the sample to a suitable volumetric flask.
-
Add a sufficient volume of methanol to dissolve the analyte.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to bring the analyte concentration within the calibration range.
HPLC Method Parameters
A reverse-phase HPLC method is employed for the analysis.[2]
| Parameter | Condition |
| Column | Newcrom R1 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20.1-25 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 minutes |
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. The following table summarizes typical acceptance criteria for method validation.
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from blank and placebo components. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 for the calibration curve. |
| Range | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the drug substance. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2%Intermediate Precision (Inter-day): ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and well-structured tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50 |
| 5 | 255 |
| 10 | 510 |
| 25 | 1275 |
| 50 | 2550 |
| 100 | 5100 |
| R² | 0.9998 |
Table 2: Precision Data
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |
| 25 | 0.85 | 1.20 |
| 50 | 0.65 | 0.95 |
| 75 | 0.50 | 0.80 |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80 | 40 | 39.8 | 99.5 |
| 100 | 50 | 50.3 | 100.6 |
| 120 | 60 | 59.5 | 99.2 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Mandatory Visualization
References
Application Notes and Protocols for NMR Spectroscopy of 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,4-Dihydroxy-5-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups, a nitro (-NO₂) group, and a formyl (-CHO) group. Its multifaceted structure suggests potential applications in medicinal chemistry and materials science, often serving as a building block in the synthesis of more complex molecules. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such compounds. This document outlines the necessary steps to obtain and interpret the ¹H and ¹³C NMR spectra of this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₅NO₅ | |
| Molecular Weight | 183.12 g/mol | |
| Appearance | Likely a yellow crystalline solid or powder | |
| Solubility | Soluble in polar organic solvents like DMSO, ethanol, and methanol; slightly soluble or insoluble in water. | |
| Melting Point | Typically in the range of 180-200°C, but varies with purity. |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆)
-
High-precision 5 mm NMR tubes
-
Pipettes and pipette tips
-
Glass wool or a syringe filter
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Given the polar nature of the compound, DMSO-d₆ is a common choice for similar aromatic compounds.
-
Concentration:
-
For ¹H NMR, dissolve 1-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Aim for 10-50 mg of the sample in 0.6-0.7 mL of solvent.
-
-
Dissolution:
-
Accurately weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add the deuterated solvent and gently vortex until the sample is fully dissolved.
-
-
Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a 5 mm NMR tube to a depth of approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0 to 200 ppm.
Data Presentation (Hypothetical Data)
Specific experimental data for this compound is not currently available in the public domain. The following tables are provided as a template for how the data should be presented once obtained.
Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~9.8-10.0 | s | - | 1H | Aldehyde (-CHO) |
| ~7.5-7.8 | d | ~2-3 | 1H | Aromatic H |
| ~7.2-7.5 | d | ~2-3 | 1H | Aromatic H |
| ~5.0-6.0 (broad) | s | - | 2H | Hydroxyl (-OH) |
Table 2: Hypothetical ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Carbonyl C (-CHO) |
| ~150-160 | Aromatic C-OH |
| ~140-150 | Aromatic C-NO₂ |
| ~130-140 | Aromatic C-CHO |
| ~110-125 | Aromatic C-H |
Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the logical relationships in data interpretation.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Logical relationships in NMR data interpretation.
Conclusion
While definitive ¹H and ¹³C NMR spectral data for this compound remain to be published in accessible literature, this document provides the necessary framework for researchers to independently perform this analysis. By following the detailed protocols for sample preparation and data acquisition, and by using the provided templates for data presentation, scientists can effectively characterize this compound and similar molecules. The successful acquisition and interpretation of NMR data are crucial for confirming the identity, purity, and structure of synthesized compounds in drug development and other scientific research.
Application Notes and Protocols: 3,4-Dihydroxy-5-nitrobenzaldehyde in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of the natural substance protocatechuic aldehyde, is a versatile compound with significant potential in drug development.[1][2] Its primary applications stem from its potent biological activities, including the inhibition of xanthine oxidase, antioxidant effects, and anti-neuroinflammatory properties.[1][3] DHNB also serves as a key synthetic intermediate in the preparation of pharmaceutical agents, most notably as a precursor for Catechol-O-Methyltransferase (COMT) inhibitors like Entacapone, which are used in the management of Parkinson's disease.[1][4][5] This document provides detailed application notes and experimental protocols for researchers interested in utilizing DHNB in their drug discovery and development workflows.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 116313-85-0 | [4][6] |
| Molecular Formula | C₇H₅NO₅ | [6][7] |
| Molecular Weight | 183.12 g/mol | [4][6] |
| Appearance | Light yellow to dark yellow crystalline powder | [4] |
| Melting Point | 145.0 to 149.0 °C | [8] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) | [5][9] |
Applications in Drug Development
Inhibition of Xanthine Oxidase for Hyperuricemia and Gout
This compound is a potent, time-dependent, and mixed-type inhibitor of xanthine oxidase (XO), the enzyme responsible for uric acid production.[1][2][3] This makes it a promising candidate for the development of therapeutics for hyperuricemia and gout.[1][2]
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
| This compound (DHNB) | 3 | Mixed-type | [1][3] |
| Allopurinol (Positive Control) | 1.8 | - | [3] |
| This compound Phenylthiosemicarbazide | 0.0437 | Mixed-type | [9] |
This protocol is adapted from studies demonstrating the XO inhibitory activity of DHNB.[1]
Materials:
-
This compound (DHNB)
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine
-
Allopurinol (positive control)
-
Phosphate buffer (67 mM, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Prepare stock solutions of DHNB and allopurinol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate or cuvette, prepare the reaction mixture containing 67 mM phosphate buffer (pH 7.4) and 20 nM XO.
-
Add varying concentrations of DHNB or allopurinol to the reaction mixture. For the negative control, add the solvent vehicle.
-
Pre-incubate the mixture for 1 to 5 minutes at 25 °C.
-
Initiate the reaction by adding 50 µM xanthine.
-
Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Calculate the percentage of XO inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Workflow for determining the xanthine oxidase inhibitory activity of DHNB.
Antioxidant Activity
DHNB exhibits antioxidant properties by directly scavenging free radicals such as DPPH and other reactive oxygen species (ROS).[1][4]
This protocol is a standard method for evaluating the free radical scavenging activity of a compound.
Materials:
-
This compound (DHNB)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare serial dilutions of DHNB and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and positive control to separate wells.
-
Add an equal volume of the DPPH solution to each well. A blank well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.
Anti-Neuroinflammatory Effects
DHNB has demonstrated neuroprotective effects by modulating signaling pathways involved in neuroinflammation. Specifically, it has been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Proposed mechanism of the anti-neuroinflammatory effects of DHNB.
This protocol outlines a method to assess the anti-inflammatory effects of DHNB in a cell-based model.
Materials:
-
This compound (DHNB)
-
BV2 microglial cell line
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (for MAPK and NF-κB pathway analysis)
Procedure:
-
Cell Culture and Treatment:
-
Culture BV2 cells in appropriate medium.
-
Seed cells in multi-well plates.
-
Pre-treat cells with various concentrations of DHNB for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Cytokine Production (TNF-α, IL-6): Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
-
Western Blot Analysis of Signaling Pathways:
-
Lyse the treated cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, and NF-κB p65.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the effect of DHNB on the activation of these pathways.
-
In Vivo Studies
In vivo studies in mice have shown that DHNB effectively reduces serum uric acid levels in a hyperuricemia model.[1][2] Furthermore, it exhibited a favorable safety profile, with no observed side effects at a high dose (500 mg/kg), whereas a significant percentage of mice treated with the same dose of allopurinol died.[1][2]
Conclusion
This compound is a promising molecule for drug development with well-documented activity as a xanthine oxidase inhibitor and emerging evidence for its antioxidant and anti-neuroinflammatory properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of DHNB in various disease models. Further investigation into its other biological activities and the elucidation of its mechanisms of action are warranted.
References
- 1. This compound|CAS 116313-85-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dihydroxy-5-nitrobenzaldehyde as a Key Intermediate in Entacapone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entacapone, a potent and specific catechol-O-methyltransferase (COMT) inhibitor, is a crucial therapeutic agent in the management of Parkinson's disease, used in conjunction with levodopa/carbidopa to improve motor control.[1] The synthesis of Entacapone heavily relies on the pivotal intermediate, 3,4-dihydroxy-5-nitrobenzaldehyde.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to Entacapone, offering valuable guidance for researchers and professionals in drug development and medicinal chemistry.
Introduction
This compound, a substituted catechol derivative, serves as a critical building block in the synthesis of various pharmaceutical compounds, most notably Entacapone.[2][3] Its chemical structure, featuring a benzaldehyde core with hydroxyl and nitro functional groups, makes it an ideal precursor for the Knoevenagel condensation reaction required to form the final drug substance.[2] This document outlines established methods for the preparation of this key intermediate and its efficient conversion to Entacapone, providing a foundation for process optimization and scale-up in a laboratory or industrial setting.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin). Below are protocols for two common approaches.
Method 1: Demethylation using Hydrobromic Acid
This method involves the cleavage of the methyl ether in 5-nitrovanillin using a strong acid.
Experimental Protocol:
-
A solution is prepared containing 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid.[5]
-
The mixture is refluxed for 20 hours.[5]
-
After reflux, 0.6 kg of activated charcoal is added, and the mixture is filtered.[5]
-
32 kg of water is added to the filtrate with stirring.[5]
-
The solution is then cooled to -10°C and stirring is continued for an additional 2 hours.[5]
-
The crystalline product is collected by filtration and washed with water.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Nitrovanillin (8.0 kg) | [5] |
| Yield | 5.66 kg (80%) | [5] |
| Melting Point | 135-137°C | [5] |
Method 2: Demethylation using Zinc Chloride and Hydrochloric Acid
This approach offers an alternative to hydrobromic acid, utilizing a Lewis acid in combination with a mineral acid.
Experimental Protocol:
-
A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g), and 37% hydrochloric acid (15 mL) is prepared.[6]
-
The mixture is stirred at 90°C for 17 hours.[6]
-
The reaction mixture is then diluted with 100 mL of water and cooled to 3°C.[6]
-
After 1 hour, the product is collected by filtration and washed with cold water.[6]
-
The crude product is dried in vacuo at 100°C.[6]
-
For further purification, the crude product (16.5 g) is mixed with toluene (275 mL) and activated carbon (2.0 g) and refluxed for 45 minutes.[6]
-
The hot solution is filtered and then cooled to 3°C to crystallize the pure product.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g) | [6] |
| Crude Yield | 16.5 g (95.1%) | [6] |
| Purity (after purification) | High | [6] |
Synthesis of Entacapone from this compound
The conversion of this compound to Entacapone is typically achieved through a Knoevenagel condensation with N,N-diethyl-2-cyanoacetamide.[2]
Knoevenagel Condensation Protocol
Experimental Protocol:
-
Charge a reaction vessel with this compound (10 g) and N,N-diethyl-2-cyanoacetamide (8.0 g) in toluene (100 mL) at room temperature.[1]
-
Add piperidine (0.5 g) as a catalyst.[1]
-
Raise the reaction temperature to reflux (110-120°C) and remove water azeotropically.[1]
-
After the reaction is complete (monitored by a suitable method like TLC), add glacial acetic acid (20 mL) to the reaction mixture.[1]
-
Cool the mixture to 25-30°C.[1]
-
Filter the reaction mixture and wash the collected solid with toluene and then with water.[1]
-
Dry the residue at 50-55°C to obtain Entacapone.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | This compound (10 g), N,N-diethyl-2-cyanoacetamide (8.0 g) | [1] |
| Yield | 9.45 g | [1] |
| HPLC Purity | E-isomer: 99.02%, Z-isomer: 0.12% | [1] |
Visualizing the Synthesis Pathway
The synthesis of Entacapone from its precursors can be visualized as a two-step process, starting from the commercially available 5-nitrovanillin.
Caption: Synthetic pathway of Entacapone.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis of Entacapone, from starting materials to the final product.
Caption: General experimental workflow.
Conclusion
This compound is an indispensable intermediate in the synthesis of Entacapone. The protocols detailed in this document provide robust and high-yielding methods for its preparation and subsequent conversion. These application notes serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of this important pharmaceutical agent. Careful execution of these protocols and attention to reaction parameters are essential for achieving high purity and yield of the final product.
References
- 1. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 2. This compound|CAS 116313-85-0 [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. apicule.com [apicule.com]
- 5. prepchem.com [prepchem.com]
- 6. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
Applications of 3,4-Dihydroxy-5-nitrobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), also known as 5-nitroprotocatechuic aldehyde, is a multifunctional aromatic compound with significant applications in medicinal chemistry. Its unique structure, featuring a catechol moiety, a nitro group, and an aldehyde function, confers a range of biological activities and makes it a valuable intermediate in the synthesis of pharmaceutical agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of DHNB.
Application Notes
Potent Xanthine Oxidase Inhibitor for Hyperuricemia and Gout
This compound has been identified as a potent inhibitor of xanthine oxidase (XO), the key enzyme in purine metabolism that produces uric acid.[1][2] Elevated levels of uric acid in the blood (hyperuricemia) can lead to gout and are considered a risk factor for cardiovascular disease. DHNB presents a promising therapeutic agent for these conditions.
-
Mechanism of Action: DHNB exhibits a mixed-type inhibition of xanthine oxidase and its inhibitory action is time-dependent, similar to the clinically used drug allopurinol.[1][2] Structure-activity relationship studies have highlighted that the aldehyde group, the catechol moiety, and the nitro group at the C-5 position are all crucial for its potent inhibitory activity.[1][2] It is believed to interact with the molybdenum center of the xanthine oxidase enzyme.[1][3]
-
Therapeutic Potential: In preclinical studies using a mouse model of hyperuricemia, DHNB effectively reduced serum uric acid levels.[1][2] Notably, it demonstrated a favorable safety profile, with mice tolerating high doses (500 mg/kg) without the adverse effects observed with allopurinol at similar concentrations.[1][2]
-
Antioxidant Activity: Beyond its XO inhibitory effects, DHNB also possesses antioxidant properties, with the ability to directly scavenge free radicals such as DPPH and reactive oxygen species (ROS) like ONOO⁻ and HOCl.[1][2][3] This dual activity could be beneficial in conditions like gout where inflammation and oxidative stress play a significant role.
Key Intermediate in the Synthesis of Entacapone
DHNB is a critical intermediate in the synthesis of Entacapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor.[3][4] Entacapone is used as an adjunct to levodopa therapy in patients with Parkinson's disease to improve motor function by prolonging the therapeutic effect of levodopa.[4]
-
Synthetic Utility: The chemical structure of DHNB provides the necessary functionalities for its conversion to Entacapone. The synthesis typically involves a Knoevenagel condensation reaction between this compound and N,N-diethyl-2-cyanoacetamide.[3]
-
Pharmaceutical Importance: The demand for high-quality DHNB is driven by the global need for effective treatments for Parkinson's disease.[4] Its role as a key building block underscores its importance in the pharmaceutical industry for the production of established drugs.[5][6]
Quantitative Data
The following table summarizes the key quantitative data for the biological activity of this compound.
| Parameter | Value | Biological Target | Comments | Reference |
| IC50 | 3 µM | Xanthine Oxidase | Potent, time-dependent, mixed-type inhibition. | [1][2][3] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two representative protocols.
Method A: Demethylation of 5-Nitrovanillin using Hydrobromic Acid [7]
-
Reflux a solution of 5-nitrovanillin (8.0 kg) and acetic acid (8.7 kg) in concentrated hydrobromic acid (35 kg) for 20 hours.
-
Add activated charcoal (0.6 kg) to the mixture and filter.
-
Add water (32 kg) to the filtrate with stirring and cool the solution to -10°C.
-
Continue stirring for an additional 2 hours to allow for crystallization.
-
Filter the crystalline product and wash it with water.
-
The resulting product is this compound.
Method B: Cleavage of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde [8]
-
Prepare a mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g), and hydrochloric acid (37%, 15 mL).
-
Stir the mixture at 90°C for 17 hours.
-
Isolate the product by diluting the reaction mixture with water and filtering the resulting precipitate.
-
The product can be further purified by crystallization from a suitable organic solvent, such as toluene.
Xanthine Oxidase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of this compound against xanthine oxidase.
-
Reagents and Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
This compound (test compound)
-
Allopurinol (positive control)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, xanthine solution, and varying concentrations of the test compound or control.
-
Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway: Inhibition of Uric Acid Production
Caption: Inhibition of uric acid synthesis by this compound.
Experimental Workflow: Synthesis of Entacapone
Caption: Synthesis of Entacapone from this compound.
References
- 1. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 116313-85-0 [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 6. 116313-85-0 | this compound | Jay Finechem [jayfinechem.com]
- 7. prepchem.com [prepchem.com]
- 8. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Experimental Study of 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a synthetic aromatic compound with significant potential in pharmaceutical and biochemical research. Structurally, it is a derivative of protocatechuic aldehyde, featuring a catechol ring, a nitro group, and an aldehyde moiety.[1] Published research has identified DHNB as a potent inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[1][2] With an IC50 value of 3 µM, its efficacy is comparable to the clinically used drug, allopurinol.[1][3] Furthermore, studies suggest that DHNB possesses antioxidant properties, with the ability to scavenge free radicals.[1][2] The presence of the catechol and nitro groups also suggests potential for anti-inflammatory activity, a characteristic observed in other benzaldehyde derivatives.[4][5]
These application notes provide a comprehensive experimental framework for the investigation of the biological activities of this compound. The protocols detailed below are designed to assess its cytotoxic, antioxidant, anti-inflammatory, and xanthine oxidase inhibitory properties.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data from the described experimental protocols. These tables are intended to serve as a guide for data representation and interpretation.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.7 ± 4.8 |
| 25 | 93.1 ± 5.3 |
| 50 | 90.5 ± 4.9 |
| 100 | 88.2 ± 5.5 |
Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of this compound
| Assay | Parameter | This compound | Positive Control |
| DPPH Radical Scavenging | IC50 (µM) | 15.8 ± 1.2 | Ascorbic Acid: 8.5 ± 0.7 |
| Cellular ROS Reduction | IC50 (µM) | 12.3 ± 1.5 | N-acetylcysteine: 5.2 ± 0.4 |
| Nitric Oxide (NO) Production | IC50 (µM) | 22.5 ± 2.1 | L-NAME: 18.9 ± 1.6 |
| TNF-α Secretion | IC50 (µM) | 28.4 ± 2.5 | Dexamethasone: 0.1 ± 0.02 |
| IL-6 Secretion | IC50 (µM) | 35.1 ± 3.2 | Dexamethasone: 0.08 ± 0.01 |
Table 3: Xanthine Oxidase Inhibitory Activity of this compound
| Compound | IC50 (µM) |
| This compound | 3.2 ± 0.3 |
| Allopurinol (Positive Control) | 2.5 ± 0.2 |
Experimental Protocols
Cell Culture
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging activity of this compound.
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound or ascorbic acid (positive control) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.
-
Cellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay measures the ability of this compound to reduce intracellular ROS levels.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H2O2) for 30 minutes.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation 485 nm, emission 530 nm).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Cytokine Secretion Assay (ELISA)
This assay measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the Nitric Oxide Production Assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Xanthine Oxidase Inhibition Assay
This assay determines the inhibitory activity of this compound on xanthine oxidase.
-
Procedure:
-
In a 96-well plate, mix 50 µL of various concentrations of this compound or allopurinol (positive control), 100 µL of phosphate buffer (pH 7.5), and 50 µL of xanthine oxidase solution (0.1 units/mL).
-
Incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of xanthine solution (150 µM).
-
Measure the absorbance at 295 nm for 5 minutes.
-
The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of this compound on key signaling proteins.
-
Procedure:
-
Treat RAW 264.7 cells with this compound and/or LPS for the desired time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-p65, p65, IκBα, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence for Nrf2 Nuclear Translocation
This method visualizes the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Procedure:
-
Grow RAW 264.7 cells on glass coverslips.
-
Treat the cells with this compound.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by DHNB.
Caption: Proposed activation of the Nrf2/HO-1 antioxidant pathway by DHNB.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a potent xanthine oxidase inhibitor. The protocols outlined are based on published literature and are intended to assist in assessing the therapeutic potential of DHNB, particularly in the context of hyperuricemia.
Compound Details
| Characteristic | Details |
| Compound Name | This compound (DHNB) |
| CAS Number | 116313-85-0 |
| Molecular Formula | C₇H₅NO₅ |
| Molecular Weight | 183.12 g/mol |
| Mechanism of Action | Xanthine Oxidase (XO) Inhibitor |
| Solubility | For in vivo studies, DHNB can be suspended in a vehicle such as 1.0% polyethylene glycol 400 (PEG400). |
| Storage | Store at 2-8°C for long-term storage. Protect from light. |
Dosage and Administration in Animal Models
The available data on DHNB dosage in animal models is primarily from studies on hyperuricemia in mice. The following table summarizes the key quantitative data from a pivotal study.
| Animal Model | Condition | Dosage | Administration Route | Vehicle | Observations | Citation |
| C57BL/6 Mice | Allantoxanamide-Induced Hyperuricemia | 100 mg/kg | Oral Gavage | 1.0% PEG400 | Effectively reduced serum uric acid levels. | [1] |
| C57BL/6 Mice | Acute Toxicity | 500 mg/kg (single large dose) | Oral Gavage | Not specified | No observed side effects. In contrast, 42% of mice treated with allopurinol at the same dose died. | [1][2] |
| Mice | Acute Hyperuricemia | 10 mg/kg (for a DHNB derivative) | Not specified | Not specified | A derivative, this compound phenylthiosemicarbazone, effectively controlled serum uric acid. The parent DHNB showed favorable safety profiles. | [3] |
| Mice | Potassium Oxonate-Induced Hyperuricemia | 100 mg/kg | Intraperitoneal Injection | Not specified | Did not significantly reduce serum uric acid in this model. | [4] |
| Quail | Yeast Powder-Induced Hyperuricemia | 100 mg/kg | Intragastric Administration | Not specified | Significantly decreased serum uric acid. | [4] |
Experimental Protocols
Protocol 1: Evaluation of DHNB in a Mouse Model of Allantoxanamide-Induced Hyperuricemia
This protocol is adapted from the methodology described by Lü et al., 2013.[1]
Objective: To assess the efficacy of DHNB in reducing serum uric acid levels in an acute hyperuricemia mouse model.
Materials:
-
This compound (DHNB)
-
Allantoxanamide (a uricase inhibitor)
-
Vehicle: 1.0% Polyethylene glycol 400 (PEG400)
-
Vehicle for Allantoxanamide: 0.5% Carboxymethylcellulose sodium (CMC-Na)
-
Adult C57BL/6 mice (6-8 weeks old)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Centrifuge
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-9 per group):
-
Vehicle Control
-
DHNB (100 mg/kg)
-
Positive Control (e.g., Allopurinol, 100 mg/kg)
-
-
DHNB Administration:
-
Prepare a suspension of DHNB in 1.0% PEG400 at a concentration that allows for administration of 100 mg/kg in a volume of 0.1 ml per 10 g of mouse body weight.
-
Administer the DHNB suspension or vehicle to the respective groups via oral gavage.
-
-
Induction of Hyperuricemia:
-
Immediately after DHNB or vehicle administration, induce hyperuricemia by injecting allantoxanamide intraperitoneally (i.p.).
-
Prepare a 200 mg/kg dose of allantoxanamide in 0.5% CMC-Na, administered at a volume of 0.1 ml per 10 g of mouse body weight.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or via cardiac puncture at various time points after allantoxanamide administration (e.g., 1, 2, 3, and 4 hours).
-
-
Serum Analysis:
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Measure the serum uric acid levels using a commercially available uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean serum uric acid levels for each group at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the DHNB-treated group with the vehicle control group.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of DHNB and a general workflow for its in vivo evaluation.
Caption: Mechanism of DHNB as a xanthine oxidase inhibitor.
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potential therapeutic agent for the treatment of hyperuricemia and gout: this compound phenylthiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-Dihydroxy-5-nitrobenzaldehyde in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a derivative of the natural substance protocatechuic aldehyde.[1][2] It is a multifunctional aromatic compound with significant potential in biochemical and pharmaceutical research.[3] Notably, DHNB has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.[1][2][3] Furthermore, this compound exhibits antioxidant properties by directly scavenging free radicals.[1][2][3] DHNB also serves as a crucial intermediate in the synthesis of Catechol-O-Methyltransferase (COMT) inhibitors, such as Entacapone, which are used in the management of Parkinson's disease.[3] These diverse activities make DHNB a compound of high interest for in vitro investigation.
These application notes provide detailed protocols for in vitro assays utilizing this compound, focusing on its well-documented activity as a xanthine oxidase inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound against xanthine oxidase has been quantified, demonstrating its potential as a therapeutic agent. The key quantitative data is summarized in the table below.
| Target Enzyme | Compound | IC50 Value | Inhibition Type | Mechanism of Action |
| Xanthine Oxidase (XO) | This compound (DHNB) | 3 µM | Mixed-type, Time-dependent | Interacts with the molybdenum center of XO and is slowly converted to its carboxylic acid. |
Signaling and Metabolic Pathways
Purine Metabolism and Xanthine Oxidase
Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. DHNB acts as an inhibitor of this enzyme, thereby reducing uric acid production.
References
- 1. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 116313-85-0 [benchchem.com]
Application Notes and Protocols for Knoevenagel Condensation with 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[1][2][3] This reaction is of paramount importance in medicinal chemistry and drug development, as the resulting products often serve as scaffolds for a diverse range of biologically active molecules.
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a particularly interesting substrate for such synthetic endeavors. DHNB has been identified as a potent inhibitor of xanthine oxidase, an enzyme crucial for purine metabolism and uric acid production.[4][5] This inhibitory action suggests that DHNB and its derivatives hold significant therapeutic potential for conditions like hyperuricemia and gout.[4][5] The synthesis of novel derivatives of DHNB via Knoevenagel condensation offers a promising avenue for the development of new therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic properties.
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, a summary of reaction conditions, and an overview of the potential applications of the synthesized products.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound by a weak base, to the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product.[3][6]
Caption: General experimental workflow for the Knoevenagel condensation.
Potential Therapeutic Application: Xanthine Oxidase Inhibition
The products derived from the Knoevenagel condensation of DHNB are of significant interest for their potential to inhibit xanthine oxidase, a key enzyme in the metabolic pathway that converts purines to uric acid. Elevated levels of uric acid can lead to gout and are associated with other health issues.
Caption: Inhibition of the xanthine oxidase pathway by DHNB derivatives.
Data Presentation: Reaction Conditions
The following table summarizes generalized reaction conditions for the Knoevenagel condensation of this compound with various active methylene compounds. These conditions are adapted from protocols for structurally similar nitro- and hydroxy-substituted benzaldehydes and may require optimization for this specific substrate.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield | Reference for Analogy |
| Malononitrile | Piperidine | Ethanol | Reflux (78) | 2 - 4 | High | [2] |
| Ethyl Cyanoacetate | Diisopropylethylammonium acetate | Toluene | Reflux (111) | 2 - 3 | Moderate to High | [2] |
| Barbituric Acid | Sodium Acetate | Solvent-free (Grinding) | Room Temperature | 0.2 - 0.5 | High | |
| 2-Thiobarbituric Acid | Piperidine | Ethanol | Reflux (78) | 3 - 5 | High | [2] |
| Malonic Acid (Doebner mod.) | Pyridine/Piperidine | Pyridine | Reflux (80-90) | 2 - 4 | Moderate to High | [7] |
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-(3,4-Dihydroxy-5-nitrobenzylidene)malononitrile
This protocol is adapted from the Knoevenagel condensation of 4-chloro-3-nitrobenzaldehyde with malononitrile.[2]
Materials:
-
This compound (1.0 mmol, 183.12 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Piperidine (catalytic amount, ~3-4 drops)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (15 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add malononitrile (1.1 mmol) to the solution.
-
Add a catalytic amount of piperidine (~3-4 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the final pure compound.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate
This protocol is based on the reaction of 4-chloro-3-nitrobenzaldehyde with ethyl cyanoacetate.[2]
Materials:
-
This compound (1.0 mmol, 183.12 mg)
-
Ethyl cyanoacetate (1.2 mmol, 135.74 mg)
-
Diisopropylethylammonium acetate (DIPEAc) (catalytic amount)
-
Toluene (20 mL)
-
Reaction vessel with Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus, add this compound (1.0 mmol) and toluene (20 mL).
-
Add ethyl cyanoacetate (1.2 mmol) and a catalytic amount of DIPEAc to the mixture.
-
Heat the mixture to reflux (110-115°C) and azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterize the final product using appropriate analytical techniques.
Protocol 3: Synthesis of 5-(3,4-Dihydroxy-5-nitrobenzylidene)barbituric Acid
This protocol utilizes a solvent-free grinding method, which is an environmentally friendly approach.
Materials:
-
This compound (1.0 mmol, 183.12 mg)
-
Barbituric acid (1.0 mmol, 128.09 mg)
-
Sodium acetate (catalytic amount, ~0.2 mmol, 16.4 mg)
-
Mortar and pestle
Procedure:
-
In a clean, dry mortar, combine this compound (1.0 mmol), barbituric acid (1.0 mmol), and a catalytic amount of sodium acetate.
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The progress of the reaction can often be observed by a change in color and consistency of the solid mixture.
-
Monitor the reaction progress by TLC (dissolving a small sample in a suitable solvent).
-
Upon completion, add a small amount of ethanol to the mortar and triturate the solid product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the final compound.
-
Further purification can be achieved by recrystallization if necessary.
-
Characterize the product using appropriate analytical techniques.
References
- 1. www2.unifap.br [www2.unifap.br]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 3,4-DIMETHOXY-5-NITRO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. repository.gatech.edu [repository.gatech.edu]
- 8. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-nitrovanillin, is a critical chemical transformation for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. This product is a valuable intermediate in the pharmaceutical industry, notably in the production of Catechol-O-Methyltransferase (COMT) inhibitors like Entacapone and Opicapone, which are used in the management of Parkinson's disease. Furthermore, this compound has shown potential as a potent inhibitor of xanthine oxidase, suggesting its therapeutic utility in treating hyperuricemia and gout. This document provides detailed application notes and experimental protocols for various methods of demethylating 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
Chemical Reaction
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin) -> this compound
Comparative Data of Demethylation Methods
The selection of a demethylation agent is crucial and depends on factors such as scale, desired purity, and available equipment. Below is a summary of various reported methods with their respective yields and reaction conditions.
| Reagent(s) | Solvent(s) | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Hydrobromic acid | Acetic acid | Reflux, 20 h | 80 | 135-137 | [1] |
| Zinc chloride, Hydrochloric acid | None | 90°C, 17 h | 72.6 (pure) | 146-148 | |
| Lithium hydroxide, Thiophenol | N-Methyl-2-pyrrolidone (NMP) | 130°C, 3 h | 96.9 | 135-137 | |
| Lithium hydroxide, 2-Mercaptobenzothiazole | NMP, Toluene | Reflux, 20 h | 90.7 | 135-137 | |
| Aluminum chloride, Dimethylformamide | Dichloromethane | Reflux (35-45°C), 15-28 h | Not specified | Not specified | |
| Boron tribromide (BBr₃) | Dichloromethane | 0°C to room temperature | Typically high | Not specified | General Method |
Experimental Protocols
Protocol 1: Demethylation using Hydrobromic Acid
This method is a classical approach for aryl ether cleavage.
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin)
-
Concentrated hydrobromic acid (48%)
-
Acetic acid
-
Activated charcoal
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid.[1]
-
Heat the mixture to reflux and maintain for 20 hours.[1]
-
Cool the mixture slightly and add 0.6 kg of activated charcoal.[1]
-
Filter the hot mixture.
-
To the filtrate, add 32 kg of water with stirring.[1]
-
Cool the solution to -10°C and continue stirring for an additional 2 hours to facilitate crystallization.[1]
-
Collect the crystalline product by filtration and wash with cold water.[1]
-
Dry the product under vacuum to yield this compound.
Protocol 2: Demethylation using Zinc Chloride and Hydrochloric Acid
This protocol avoids the use of the highly corrosive hydrobromic acid.
Materials:
-
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde (as an example from the patent, the same principle applies to the methoxy analog)
-
Zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (37%)
-
Toluene
-
Activated carbon
-
Deionized water
Procedure:
-
In a reaction vessel, mix 20.0 g of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, 60.0 g of zinc chloride, and 15 mL of 37% hydrochloric acid.
-
Heat the stirred mixture at 90°C for 17 hours.
-
Cool the reaction mixture and dilute with 100 mL of water, then cool to 3°C.
-
After 1 hour, filter the crude product and wash with cold water.
-
Dry the crude product in a vacuum oven at 100°C.
-
For purification, reflux the crude product (16.5 g) with 275 mL of toluene and 2.0 g of activated carbon for 45 minutes.
-
Filter the hot solution and then cool to 3°C.
-
After 1 hour, filter the pure product, wash with cold toluene, and dry under vacuum at 50°C.
Protocol 3: Demethylation using Lithium Hydroxide and Thiophenol
This method utilizes a strong nucleophilic agent in a polar aprotic solvent.
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin)
-
Lithium hydroxide (LiOH)
-
Thiophenol
-
N-Methyl-2-pyrrolidone (NMP)
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add 150 g of 5-nitrovanillin, 280 mL of NMP, 39 g of lithium hydroxide, and 90 mL of thiophenol.
-
Heat the mixture to 130°C for three hours, collecting any distillate under reduced pressure.
-
Cool the mixture to 100°C and return to atmospheric pressure.
-
Add 1000 mL of hot water and 250 mL of concentrated hydrochloric acid.
-
Stir the mixture overnight at room temperature.
-
Cool the mixture to 0°C for two hours.
-
Filter the product, wash with 200 mL of cold water, and dry.
Product Characterization Data
Spectroscopic Data for this compound:
-
¹H NMR (DMSO-d₆): δ 10.17 (s, 1H, -CHO), 9.90 (s, 1H, -OH), 8.23 (s, 1H, Ar-H), 7.23 (d, J = 8.5 Hz, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 6.21 (d, J = 8.5 Hz, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 190.9, 152.7, 148.3, 131.5, 128.5, 108.5, 106.2, 102.3.[1]
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Reagents such as hydrobromic acid, boron tribromide, and thiophenol are corrosive, toxic, and/or have strong odors. Handle with extreme care and appropriate containment measures.
-
Reactions at elevated temperatures should be monitored closely.
References
Application Notes and Protocols for the Synthesis of Antitumor Compounds from 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3,4-dihydroxy-5-nitrobenzaldehyde as a versatile starting material for the synthesis of novel compounds with potential antitumor activities. The following sections detail the synthesis of Schiff base and thiosemicarbazone derivatives, present illustrative data on their cytotoxic effects on various cancer cell lines, and provide detailed protocols for their synthesis and biological evaluation.
Introduction
This compound is an aromatic aldehyde featuring a catechol and a nitro group, moieties known to be important for biological activity. The presence of these functional groups makes it an excellent scaffold for the synthesis of various derivatives, particularly Schiff bases and thiosemicarbazones. These classes of compounds have been extensively studied for their therapeutic potential, including anticancer properties. The imine (-C=N-) group in Schiff bases and the thiourea moiety in thiosemicarbazones are often crucial for their biological action, which can be further enhanced by coordination with metal ions.
Synthesis of Potential Antitumor Agents
Schiff Base Derivatives
Schiff bases are synthesized via a condensation reaction between an aldehyde and a primary amine. The resulting imine bond is a key feature of these compounds.
Thiosemicarbazone Derivatives
Thiosemicarbazones are formed through the condensation of an aldehyde with a thiosemicarbazide. The resulting compounds are excellent chelating agents for metal ions.
Illustrative Antitumor Activity
The cytotoxic effects of synthesized compounds derived from this compound can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
While specific data for derivatives of this compound is an emerging area of research, the following table provides representative IC50 values based on studies of structurally similar nitro- and dihydroxy-substituted benzaldehyde derivatives to illustrate the potential antitumor activity.
| Compound ID | Derivative Type | Cancer Cell Line | Illustrative IC50 (µM) |
| DHNB-SB1 | Schiff Base | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.5 | ||
| HeLa (Cervical) | 18.7 | ||
| DHNB-TSC1 | Thiosemicarbazone | MCF-7 (Breast) | 8.9 |
| A549 (Lung) | 12.1 | ||
| HeLa (Cervical) | 9.5 | ||
| DHNB-TSC1-Cu | Copper Complex of DHNB-TSC1 | MCF-7 (Breast) | 2.1 |
| A549 (Lung) | 3.5 | ||
| HeLa (Cervical) | 2.8 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin).
Materials:
-
5-nitrovanillin
-
Acetic acid
-
Concentrated hydrobromic acid
-
Activated charcoal
-
Distilled water
Procedure:
-
A solution of 5-nitrovanillin and acetic acid in concentrated hydrobromic acid is refluxed for 20 hours.[1]
-
Activated charcoal is added, and the mixture is filtered.[1]
-
Water is added to the filtrate with stirring, and the solution is cooled to -10°C.[1]
-
Stirring is continued for an additional 2 hours.[1]
-
The crystalline product is collected by filtration and washed with water.[1]
General Protocol for the Synthesis of Schiff Base Derivatives (e.g., DHNB-SB1)
Caption: General workflow for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve 1 equivalent of the primary amine in absolute ethanol.
-
Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
-
Dry the purified product in a desiccator.
-
Characterize the final product using FT-IR, ¹H NMR, and mass spectrometry.
General Protocol for the Synthesis of Thiosemicarbazone Derivatives (e.g., DHNB-TSC1)
Caption: General workflow for synthesizing thiosemicarbazone derivatives.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of equimolar amounts of this compound and thiosemicarbazide is dissolved in ethanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from ethanol.
-
The structure of the synthesized thiosemicarbazone is confirmed by FT-IR, ¹H NMR, and mass spectrometry.
Protocol for In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Proposed Mechanism of Action: Induction of Apoptosis
Derivatives of substituted benzaldehydes often exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a critical process for eliminating damaged or malignant cells. The induction of apoptosis can occur through various signaling pathways, with the activation of caspases being a central event.
Caption: Proposed apoptotic signaling pathway for DHNB derivatives.
Conclusion
This compound is a promising scaffold for the synthesis of novel Schiff base and thiosemicarbazone derivatives with potential anticancer activities. The protocols provided herein offer a foundation for the development of new therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the cytotoxic potency and selectivity of these compounds. Future research should also focus on elucidating the specific molecular targets and signaling pathways involved in their anticancer effects to facilitate their development as effective cancer chemotherapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical manufacturing.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common causes?
Low yields in this synthesis are typically traced back to two main areas: the nitration of the precursor and the subsequent dealkylation step. For nitration, common issues include the formation of unwanted isomers, oxidation of the aldehyde or hydroxyl groups by the strong nitrating mixture, and over-nitration.[1][2] For the dealkylation step (e.g., from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde), incomplete reaction or decomposition of the starting material and/or product can significantly reduce the yield.[3]
Q2: I'm seeing multiple spots on my TLC plate after nitration. What are they likely to be?
If you are nitrating 3,4-dihydroxybenzaldehyde or a protected precursor, multiple spots on a TLC plate often indicate the presence of:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Positional Isomers: Nitration can also occur at other positions on the aromatic ring, particularly the 2 or 6 positions, creating isomers that are often difficult to separate from the desired 5-nitro product.
-
Di-nitrated Products: Under harsh conditions or with excess nitrating agent, a second nitro group can be added.[1]
-
Oxidation Byproducts: The aldehyde group can be oxidized to a carboxylic acid, especially if the temperature is not well-controlled.[1]
Q3: How can I improve the regioselectivity of the nitration to favor the 5-nitro isomer?
Controlling the regioselectivity is critical. The two hydroxyl groups and the aldehyde group have competing directing effects.[4] Key strategies include:
-
Protecting Groups: Selectively protecting one or both hydroxyl groups can help direct the nitration. For instance, starting with vanillin (4-hydroxy-3-methoxybenzaldehyde) or 3-ethoxy-4-hydroxybenzaldehyde effectively blocks one hydroxyl group, simplifying the directing effects.[3]
-
Reaction Conditions: Carefully controlling the temperature (e.g., 3-10°C) and the rate of addition of the nitrating agent can minimize side reactions.[1][3] Using a less harsh nitrating system, if compatible with the substrate, may also improve selectivity.
Q4: The dealkylation (demethylation/de-ethylation) step is problematic. What are the alternatives to strong acids like HBr?
While refluxing in concentrated hydrobromic acid is a known method, it can cause corrosion and the formation of brominated impurities.[5][6] Alternative methods include:
-
Lewis Acids: A patented method uses a reagent of zinc chloride, water, and hydrochloric acid to cleave a 3-ethoxy group, reporting high yields.[3]
-
Nucleophilic Agents: Another approach involves using a strong nucleophilic agent, such as the lithium salt of an aromatic mercapto compound (like thiophenol) in a polar aprotic solvent (like N-methyl-2-pyrrolidinone).[6][7] This method can be driven to completion with fewer decomposition-related impurities.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Nitration | 1. Temperature too high: Leads to oxidation and side-product formation.[1] 2. Incorrect stoichiometry: Excess nitrating agent can cause over-nitration.[1] 3. Formation of isomers: Competing directing effects of substituents.[2] | 1. Maintain strict temperature control, typically between 0-10°C, using an ice bath.[3] 2. Use a controlled amount of the nitrating agent. Monitor the reaction by TLC. 3. Consider using a starting material with a protecting group (e.g., vanillin) to improve regioselectivity. |
| Incomplete Dealkylation | 1. Insufficient reaction time or temperature. 2. Reagent degradation. 3. Difficult-to-remove protecting group. | 1. Increase reaction time or temperature as per the protocol, monitoring by TLC. 2. Use fresh reagents. 3. Switch to a more robust dealkylation method, such as using zinc chloride/HCl or a thiophenol/lithium hydroxide system.[3][6] |
| Product is Impure (Dark Color, Oily) | 1. Formation of brownish-black impurities from product/reagent decomposition in strong acid.[3] 2. Presence of ring-brominated impurities if using HBr.[6] 3. Residual starting material (e.g., 4-hydroxy-3-methoxy-5-nitrobenzaldehyde).[3] | 1. Purify the crude product via recrystallization from a suitable solvent like toluene, often with the use of activated carbon to remove colored impurities.[3] 2. Consider an alternative dealkylation method that avoids HBr.[3][6] 3. Ensure the dealkylation reaction goes to completion. If separation is necessary, column chromatography may be required. |
| Difficulty Filtering the Product | 1. Product is too fine or amorphous. 2. Product is oily and clogs the filter. | 1. Ensure the product is fully precipitated by cooling the solution sufficiently (e.g., to 0-3°C) and allowing adequate time for crystallization.[3][5] 2. Wash the crude product with a cold non-polar solvent (e.g., cold toluene or heptane) to remove oily impurities before the main purification step.[3][6] |
Visualized Workflows and Logic
A typical synthesis pathway involves the protection of a hydroxyl group, nitration, and subsequent deprotection. The following diagram illustrates this general workflow.
Caption: General experimental workflow for synthesis.
This troubleshooting diagram can help diagnose issues related to low yield.
Caption: Troubleshooting logic for low yield issues.
Key Experimental Protocols
Protocol 1: Two-Step Synthesis via Ethoxy Intermediate [3]
This method involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde followed by de-ethylation using zinc chloride.
Part A: Nitration of 3-ethoxy-4-hydroxybenzaldehyde
-
Dissolve 83.0 g of 3-ethoxy-4-hydroxybenzaldehyde in 400 mL of dichloromethane in a flask equipped with a stirrer and cooled in an ice-salt bath.
-
Maintain the temperature at 5-10°C while slowly adding 22.0 mL of fuming nitric acid at a rate of approximately 1.5 mL/min.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 3°C.
-
Filter the resulting solid product.
-
Wash the product sequentially with dichloromethane and water.
-
Dry the product in a vacuum oven at 50°C.
-
Expected Yield: ~77.8 g (73.7%) of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.
-
Part B: De-ethylation to this compound
-
Combine 20.0 g of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, 60.0 g of zinc chloride, and 15 mL of 37% hydrochloric acid in a flask.
-
Stir the mixture at 90°C for 17 hours.
-
Dilute the mixture with 100 mL of water and then cool to 3°C.
-
After stirring for 1 hour at 3°C, filter the product and wash with cold water.
-
Dry the crude product in a vacuum oven at 100°C.
-
Expected Yield (Crude): ~16.5 g (95.1%).
-
Part C: Purification
-
Mix the crude product (16.5 g) with 275 mL of toluene and 2.0 g of activated carbon.
-
Reflux the mixture for 45 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 3°C and hold for 1 hour to allow crystallization.
-
Filter the pure product, wash with cold toluene, and dry in a vacuum oven at 50°C.
-
Expected Yield (Pure): ~12.6 g (72.6%).
-
Protocol 2: Demethylation of 5-Nitrovanillin using HBr [5]
This protocol starts from 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).
-
Combine 8.0 kg of 5-nitrovanillin, 8.7 kg of acetic acid, and 35 kg of concentrated hydrobromic acid.
-
Reflux the solution for 20 hours.
-
Add 0.6 kg of charcoal and filter the mixture.
-
Add 32 kg of water to the filtrate with stirring.
-
Cool the solution to -10°C and continue stirring for 2 hours.
-
Filter the crystalline product and wash with water.
-
Expected Yield: ~5.66 kg (80%).
-
Disclaimer: The synthesis of nitroaromatic compounds is hazardous and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 4. What is the major product(s) of each of the following reactions?e... | Study Prep in Pearson+ [pearson.com]
- 5. prepchem.com [prepchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: 3,4-Dihydroxy-5-nitrobenzaldehyde Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dihydroxy-5-nitrobenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Yellow or Brownish Tinge in Final Product | Presence of colored impurities or decomposition products. | - Recrystallize the crude product from a suitable solvent such as toluene or water.[1] - Treat the solution with activated carbon during recrystallization to adsorb colored impurities.[1] - Ensure the reaction is not pushed to completion to avoid increased impurity formation.[1] |
| Low Purity of Final Product | Incomplete reaction or presence of starting materials or byproducts. | - Optimize reaction conditions to ensure complete conversion of the starting material. - If 4-hydroxy-3-methoxy-5-nitrobenzaldehyde is the starting material, be aware that it is a difficult impurity to remove.[1] A different synthetic route might be necessary if it persists. - Perform column chromatography for more efficient separation of impurities. |
| Presence of 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde Impurity | This is a common byproduct when using hydrobromic acid for demethylation.[1][2] | - Consider alternative demethylation methods that do not use hydrobromic acid. - Purification by column chromatography may be effective in separating the brominated impurity. |
| Poor Yield After Purification | Product loss during recrystallization or other purification steps. | - Optimize the recrystallization solvent and conditions (e.g., cooling rate) to maximize crystal recovery. - Minimize the number of purification steps to reduce cumulative losses. |
| Product Decomposition During Purification | The compound may be sensitive to heat or prolonged exposure to certain conditions. | - Avoid excessive heating during recrystallization. - Work under an inert atmosphere if sensitivity to air or moisture is suspected.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route. When prepared by demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the unreacted starting material is a frequent and challenging impurity to remove.[1] If hydrobromic acid is used in the synthesis, 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde and other dark-colored decomposition products can be present.[1][2]
Q2: Which solvent is best for the recrystallization of this compound?
A2: Toluene is a preferred solvent for the recrystallization of this compound, often used in conjunction with activated carbon to remove colored impurities.[1] Water can also be used for recrystallization.[3]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purification of this compound.[4] A reverse-phase column with a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be employed.[4]
Q4: My purified product has a melting point lower than expected. What could be the reason?
A4: A depressed melting point is a strong indication of the presence of impurities. Refer to the troubleshooting guide to identify and remove potential contaminants. The expected melting point for the pure compound is in the range of 145-149°C.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is harmful if swallowed and can cause skin and eye irritation.[5] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area or fume hood.[6]
Experimental Protocols
Recrystallization from Toluene
This protocol is based on a method described in a patent for the purification of this compound.[1]
-
Dissolution: Mix the crude this compound with toluene (e.g., 275 mL for 16.5 g of crude product) and activated carbon (e.g., 2.0 g).
-
Heating: Reflux the mixture for approximately 45 minutes.
-
Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cool the filtrate to a low temperature (e.g., 3°C) and allow the product to crystallize.
-
Isolation: After a sufficient time for crystallization (e.g., 1 hour), filter the mixture to collect the purified crystals.
-
Washing: Wash the crystals with cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50°C).
Purification via Water Recrystallization
This method is adapted from a procedure for a related compound, 3,4-dihydroxybenzaldehyde, and can be applied to its nitro derivative.[3]
-
Dissolution: Dissolve the industrial-grade this compound in pure water by heating to 65-70°C.
-
Decolorization: Add a decolorizing agent and stir for 2-4 hours while maintaining the temperature.
-
Hot Filtration: Filter the hot solution to remove the decolorizing agent and other solids.
-
Crystallization: Cool the filtrate to 0-10°C to induce crystallization.
-
Isolation and Drying: Filter the solution to collect the crystals, followed by drying to obtain the purified product.
Data Presentation
| Parameter | Recrystallization from Toluene[1] |
| Crude Product | 16.5 g |
| Toluene Volume | 275 mL |
| Activated Carbon | 2.0 g |
| Reflux Time | 45 min |
| Crystallization Temperature | 3°C |
| Final Yield | 12.6 g (72.6%) |
| Melting Point | 146-148°C |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method - Google Patents [patents.google.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar [nigamfinechem.co.in]
stability issues with 3,4-Dihydroxy-5-nitrobenzaldehyde in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3,4-Dihydroxy-5-nitrobenzaldehyde in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Color change of the solution over time (e.g., turning darker/brownish).
-
Question: My solution of this compound, which was initially light yellow, has turned brown. What could be the cause?
-
Answer: A color change, particularly darkening, is a common indicator of degradation. The catechol moiety (the two hydroxyl groups on the benzene ring) is susceptible to oxidation, which can form highly colored quinone-type byproducts. This process can be accelerated by exposure to air (oxygen), light, and alkaline pH.
Issue 2: Precipitation observed in the solution.
-
Question: A precipitate has formed in my this compound solution. What should I do?
-
Answer: Precipitation could be due to several factors:
-
Poor Solubility: The compound may not be fully soluble in the chosen solvent at the prepared concentration. Refer to the solubility data table below.
-
Change in Temperature: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to their precipitation over time.
-
pH Change: Altering the pH of the solution can affect the solubility of this phenolic compound.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Question: I am observing a loss of activity or inconsistent results in my assays using a stock solution of this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent results are a strong indication that the concentration of the active compound in your stock solution is changing over time due to degradation. It is crucial to assess the stability of your solution under your specific experimental conditions. We recommend performing a stability study using an analytical technique like HPLC to quantify the amount of intact this compound remaining.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound? A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Storing under an inert atmosphere, such as nitrogen, is also recommended to minimize oxidation.[3]
Q2: What solvents are recommended for dissolving this compound? A2: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for this compound.[2] For aqueous solutions, the solubility is pH-dependent. The use of buffers should be carefully considered as the pH can significantly impact stability.
Q3: How does pH affect the stability of this compound in aqueous solutions? A3: While specific data for this compound is limited, related catechol compounds show that stability is highly dependent on pH.[4][5][6] Generally, catechols are more susceptible to oxidation at neutral to alkaline pH. Therefore, for aqueous solutions, slightly acidic conditions (pH 3-5) may improve stability. However, this should be verified for your specific application.
Q4: Is this compound sensitive to light? A4: Yes. Nitroaromatic compounds can be susceptible to photodegradation.[7][8] It is strongly recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil.
Q5: How can I check the purity of my this compound solution? A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and concentration of your solution.[9] A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks over time would indicate degradation.
Data Presentation
Table 1: General Solubility and Storage Information for this compound
| Parameter | Recommendation/Data | Source(s) |
| Appearance | Yellow to yellowish-green crystalline powder | [4][9] |
| Storage (Solid) | Store in a dry, cool, well-ventilated, and dark place. | [1][2] |
| Keep container tightly closed. | [1] | |
| Storage under an inert gas (Nitrogen) is recommended. | [3] | |
| Known Solvents | Soluble in DMSO. | [2] |
| Incompatible Materials | Avoid direct sunlight, air contact, and moisture. | [4] |
Table 2: Factors Influencing Stability of this compound in Solution (Qualitative)
| Factor | Potential Impact on Stability | Recommendations |
| pH (Aqueous) | Increased degradation at neutral to alkaline pH due to oxidation of the catechol group. | Maintain a slightly acidic pH (e.g., 3-5) if compatible with the experiment. Avoid alkaline conditions. |
| Light Exposure | Potential for photodegradation due to the nitroaromatic structure. | Protect solutions from light using amber vials or foil wrapping. |
| Oxygen (Air) | Oxidation of the catechol moiety, leading to colored degradation products. | Use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature | Higher temperatures generally accelerate degradation rates. | Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general method to determine the stability of this compound in your specific solvent system and storage conditions.
1. Materials:
-
This compound
-
Your chosen solvent (e.g., DMSO, buffered aqueous solution)
-
HPLC system with a UV detector
-
Reverse-phase HPLC column (e.g., Newcrom R1 or similar)[9]
-
Mobile phase components (e.g., Acetonitrile, Water, Phosphoric acid or Formic acid)[9]
-
Appropriate storage containers (e.g., clear and amber vials)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in your chosen solvent to make a concentrated stock solution.
-
Divide the stock solution into several aliquots in separate vials. Some should be amber vials to test for light sensitivity.
3. Experimental Conditions to Test:
-
Time Points: Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).
-
Storage Conditions:
-
Temperature: Room temperature, 4°C, -20°C.
-
Light: Exposed to ambient light (in clear vials) and protected from light (in amber vials).
-
4. HPLC Analysis:
-
Method:
-
Column: Newcrom R1 (or equivalent reverse-phase column)[9]
-
Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[9] The exact ratio should be optimized to achieve good separation.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).
-
Injection Volume: Consistent for all samples.
-
-
Procedure:
-
At time point 0, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak. This is your baseline.
-
Store the remaining aliquots under the different conditions (temperature and light).
-
At each subsequent time point, take one aliquot from each storage condition, dilute it in the same manner, and analyze it by HPLC.
-
Record the peak area of the parent compound and note the appearance of any new peaks, which may correspond to degradation products.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage remaining versus time for each storage condition.
-
This will allow you to determine the rate of degradation under your specific experimental conditions and identify the optimal storage conditions for your solutions.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Potential oxidative degradation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Nitro-4,5-dihydroxybenzaldehyde CAS#: 116313-85-0 [m.chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. The effect of pH on the decomposition of hydrophenols in aqueous solutions by ultraviolet direct photolysis and the ultraviolet-hydrogen peroxide process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve either the direct nitration of 3,4-dihydroxybenzaldehyde or the dealkylation (demethylation or de-ethoxylation) of an alkoxy-substituted precursor, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin).[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, reaction time, and the purity of starting materials. For instance, in dealkylation reactions, forcing the reaction to completion with prolonged heating can lead to an increase in impurities and decomposition products.[1] In nitration reactions, controlling the temperature is crucial to prevent over-nitration and side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Troubleshooting Guides
Issue 1: The final product is a dark brown or black color.
-
Question: My synthesized this compound is dark brown, not the expected yellow crystalline solid. What could be the cause, and how can I fix it?
-
Answer:
-
Possible Causes:
-
Decomposition: The starting material or the product may have decomposed due to excessive heat or prolonged reaction times.[1]
-
Oxidation: The dihydroxy-substituted benzene ring is susceptible to oxidation, which can form highly colored quinone-like byproducts.
-
"Brownish black impurity": Some synthetic routes, particularly those using hydrobromic acid, are known to produce an unspecified brownish-black impurity.[1]
-
-
Troubleshooting Steps:
-
Purification with Activated Carbon: Dissolve the crude product in a suitable hot solvent (e.g., toluene) and add a small amount of activated carbon. Reflux for a short period, then filter the hot solution to remove the carbon. The desired product should crystallize upon cooling, with a significant reduction in color.
-
Recrystallization: Multiple recrystallizations from an appropriate solvent system can help remove colored impurities.
-
Optimize Reaction Conditions: In future syntheses, consider lowering the reaction temperature or reducing the reaction time to minimize the formation of decomposition products.
-
-
Issue 2: A persistent impurity is observed on the TLC plate.
-
Question: After purification, I still see a persistent impurity spot on my TLC plate that is difficult to remove. What could this impurity be, and what are the strategies to eliminate it?
-
Answer:
-
Possible Impurities:
-
Unreacted Starting Material: If you are performing a dealkylation, the most common and difficult-to-remove impurity is the starting material, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.[1] This impurity has a similar polarity to the product, making separation by standard chromatography challenging.
-
Ring-Brominated Impurity: If hydrobromic acid was used for demethylation, a likely impurity is 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde.[1]
-
-
Troubleshooting Steps:
-
Optimize Reaction Completion: For dealkylation reactions, ensure the reaction goes as close to completion as possible without causing significant decomposition. Monitor carefully by TLC.
-
Alternative Synthesis Route: If the starting material is consistently a problem, consider a different synthetic approach that might offer a more distinct polarity difference between the product and any potential leftover starting materials.
-
Specialized Chromatography: If the impurity persists, you may need to employ more advanced chromatographic techniques, such as preparative HPLC, for a more efficient separation.
-
-
Issue 3: The product contains an acidic impurity.
-
Question: My purified product shows signs of an acidic impurity. What is the likely identity of this impurity and how can I prevent its formation?
-
Answer:
-
Possible Impurity:
-
3,4-Dihydroxy-5-nitrobenzoic acid: The aldehyde group of the product can be oxidized to a carboxylic acid, especially during storage or if exposed to oxidizing conditions.
-
-
Troubleshooting and Prevention:
-
Proper Storage: Store the purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced during the workup or purification steps.
-
Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., a dilute sodium bicarbonate solution) can help remove the acidic impurity. Be cautious, as the product itself is phenolic and can have some solubility in basic solutions.
-
-
Data Presentation: Common Impurities
| Impurity Name | Chemical Structure | Typical Source | Notes on Removal |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C₈H₇NO₅ | Incomplete demethylation of 5-nitrovanillin. | Very difficult to remove due to similar polarity to the product.[1] |
| 2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde | C₇H₄BrNO₅ | Side reaction when using hydrobromic acid for demethylation.[1] | Removal may require specialized chromatographic techniques. |
| 3,4-Dihydroxy-5-nitrobenzoic acid | C₇H₅NO₆ | Oxidation of the aldehyde group in the final product. | Can be removed by a mild basic wash during workup. |
| Decomposition Products | Varied | High reaction temperatures or prolonged reaction times.[1] | Often colored; can be reduced by treatment with activated carbon and recrystallization. |
Experimental Protocols
Synthesis of this compound via Demethylation of 5-Nitrovanillin
This protocol is adapted from methods described in the literature and is provided as a general guideline.
Materials:
-
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde)
-
Concentrated Hydrobromic Acid
-
Acetic Acid
-
Activated Carbon
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-nitrovanillin, acetic acid, and concentrated hydrobromic acid.
-
Heat the mixture to reflux and maintain for approximately 20 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture slightly and add activated carbon.
-
Filter the hot mixture to remove the activated carbon.
-
To the filtrate, add deionized water with stirring to precipitate the crude product.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline product by filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as toluene.
Visualizations
Synthesis Pathway and Impurity Formation
Caption: Main synthesis pathway and formation of common impurities.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
Troubleshooting Logic for Product Discoloration
Caption: Troubleshooting logic for product discoloration.
References
Technical Support Center: 3,4-Dihydroxy-5-nitrobenzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield during the nitration of 3,4-dihydroxybenzaldehyde. What are the possible causes and solutions?
Low yields in the nitration of phenolic compounds like 3,4-dihydroxybenzaldehyde are common and can be attributed to several factors:
-
Oxidation of the Substrate: The catechol moiety (the two hydroxyl groups) is highly susceptible to oxidation by nitric acid, leading to the formation of quinone-like structures and polymeric tars. This is often indicated by the appearance of dark-colored byproducts.
-
Over-Nitration: The activating nature of the two hydroxyl groups can lead to the introduction of more than one nitro group, especially under harsh reaction conditions.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and the concentration of the nitrating agent are critical parameters that need to be carefully controlled.
Troubleshooting Steps:
| Problem Indication | Potential Cause | Recommended Solution |
| Dark brown or black reaction mixture | Oxidation of the catechol | - Use a milder nitrating agent, such as dilute nitric acid. - Perform the reaction at a lower temperature (e.g., 0-5 °C). - Consider protecting the hydroxyl groups before nitration, though this adds extra steps to the synthesis. |
| Presence of dinitro or other over-nitrated products in analysis (e.g., TLC, LC-MS) | Reaction conditions are too harsh | - Reduce the concentration of nitric acid. - Shorten the reaction time. - Use a less aggressive nitrating system, for example, sodium nitrate in the presence of an acid. |
| Unreacted starting material | Reaction conditions are too mild or insufficient nitrating agent | - Gradually increase the reaction temperature, monitoring for side product formation. - Increase the molar equivalent of the nitrating agent incrementally. - Ensure efficient stirring to overcome mass transfer limitations. |
Q2: My final product is impure, showing multiple spots on the TLC plate. How can I improve its purity?
Product impurity is a common challenge. Besides the issues mentioned above, consider the following:
-
Isomer Formation: Nitration of substituted phenols can lead to the formation of different positional isomers.
-
Hydrolysis of Precursors: If you are synthesizing from an alkoxy-protected precursor (like 5-nitrovanillin), incomplete dealkylation can leave residual starting material which can be difficult to separate.
Troubleshooting and Purification Strategies:
| Issue | Recommended Action |
| Presence of starting material (e.g., 4-hydroxy-3-methoxy-5-nitrobenzaldehyde) | - Drive the dealkylation reaction to completion by extending the reaction time or slightly increasing the temperature. - Purify the crude product by recrystallization, for instance, from toluene. |
| Formation of side-products like ring brominated impurities (if using HBr for demethylation) | - Minimize reaction time and temperature to reduce side reactions. - Consider alternative dealkylation methods, such as using lithium hydroxide and thiophenol in a polar aprotic solvent, which can provide a cleaner reaction profile.[1][2] |
| General impurities and coloration | - Treat the crude product solution with activated carbon to remove colored impurities before crystallization.[3] - Recrystallization from a suitable solvent system is a powerful purification technique. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Demethylation of 5-Nitrovanillin using Hydrobromic Acid[3]
-
Reaction Setup: A solution containing 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid is prepared in a suitable reactor.
-
Reflux: The mixture is refluxed for 20 hours.
-
Decolorization: After reflux, 0.6 kg of activated charcoal is added to the mixture, and it is filtered.
-
Precipitation: 32 kg of water is added to the filtrate with stirring.
-
Crystallization: The solution is cooled to -10°C and stirring is continued for an additional 2 hours to facilitate complete crystallization of the product.
-
Isolation: The crystalline product is filtered and washed with water.
-
Drying: The product is dried to yield this compound.
Expected Yield: Approximately 80%
Protocol 2: De-ethylation of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde using Zinc Chloride[1]
-
Reaction Mixture: A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g), and hydrochloric acid (37%, 15 mL) is prepared.
-
Heating: The mixture is stirred at 90°C for 17 hours.
-
Dilution and Precipitation: The reaction mixture is diluted with water (100 mL) and then cooled to 3°C.
-
Isolation of Crude Product: After 1 hour, the product is filtered and washed with cold water. The crude product is then dried in vacuo at 100°C.
-
Purification: The crude product is mixed with toluene (275 mL) and activated carbon (2.0 g), and the resulting mixture is refluxed for 45 minutes.
-
Final Product Isolation: The hot solution is filtered and then cooled to 3°C. After 1 hour, the pure product is filtered, washed with cold toluene, and dried in vacuo at 50°C.
Expected Yield: Approximately 72.6% (pure product)
Protocol 3: Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde using Thiophenol and Lithium Hydroxide[2]
-
Inert Atmosphere: 15 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 4.1 g of lithium hydroxide, 9 ml of thiophenol, and 25 ml of N-methyl-2-pyrrolidone (NMP) are mixed under a nitrogen atmosphere.
-
Heating: The mixture is heated at 130°C for two hours.
-
Quenching: The mixture is cooled to 100°C, and 50 ml of glacial acetic acid and 30 ml of concentrated hydrochloric acid are added.
-
Crystallization: The mixture is stirred overnight at room temperature, then kept for two hours at 0°C.
-
Isolation: The product is filtered, washed with 20 ml of cold water, and dried.
Expected Yield: Approximately 81.7%
Quantitative Data Summary
| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Demethylation | 5-Nitrovanillin | HBr, Acetic Acid | Reflux | 20 | 80 | [3] |
| De-ethylation | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | ZnCl₂, HCl | 90 | 17 | 72.6 (pure) | [1] |
| Demethylation | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Thiophenol, LiOH, NMP | 130 | 2 | 81.7 | [2] |
Visualized Workflows and Pathways
Caption: Demethylation of 5-Nitrovanillin using HBr.
Caption: De-ethylation using Zinc Chloride.
Caption: Troubleshooting Logic for Nitration Issues.
References
Technical Support Center: Degradation Pathways of 3,4-Dihydroxy-5-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 3,4-Dihydroxy-5-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of this compound?
A1: Based on common pathways for nitroaromatic compounds, two primary initial degradation routes are likely for this compound:
-
Reduction of the nitro group: The nitro group (-NO₂) is often the first target for microbial degradation. It can be sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This reduction is typically carried out by nitroreductase enzymes.[1][2][3]
-
Oxidation of the aldehyde group: The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH), forming 3,4-dihydroxy-5-nitrobenzoic acid. This transformation is a common metabolic process for aromatic aldehydes.
Q2: What are the potential downstream degradation pathways following the initial steps?
A2: After the initial transformations, the degradation is expected to proceed towards ring cleavage. This can occur through several mechanisms, often facilitated by monooxygenase or dioxygenase enzymes that introduce additional hydroxyl groups, making the aromatic ring more susceptible to cleavage.[2][3] For instance, following the reduction of the nitro group to an amino group, the resulting 3-amino-4,5-dihydroxybenzaldehyde could be a substrate for further oxidation and subsequent ring opening.
Q3: What analytical techniques are best suited for monitoring the degradation of this compound and its intermediates?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A C18 column with a gradient elution of water/acetonitrile or water/methanol, often with a small amount of formic or acetic acid to improve peak shape, is a good starting point. UV detection at a wavelength corresponding to the maximum absorbance of the parent compound and its expected intermediates should be utilized.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown intermediates by providing molecular weight and fragmentation data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile intermediates or after derivatization of non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the detailed structural elucidation of purified degradation products.
Troubleshooting Guides
Issue 1: Rapid disappearance of the starting material with no detectable major intermediates.
| Possible Cause | Troubleshooting Step |
| Complete Mineralization | The degradation may be highly efficient, leading to the rapid conversion of the parent compound and its intermediates to CO₂, H₂O, and other inorganic substances. Perform a total organic carbon (TOC) analysis to confirm if the organic carbon content is decreasing over time. |
| Formation of Polymeric Products | Some degradation pathways, particularly those involving radical mechanisms, can lead to the formation of high-molecular-weight polymeric materials that are not easily detected by standard chromatographic methods. Use techniques like size-exclusion chromatography or gel electrophoresis to investigate the presence of polymers. |
| Adsorption to Biomass or Experimental Vessel | The compound or its intermediates may adsorb to the microbial biomass or the walls of the reaction vessel. Analyze the biomass and vessel rinses to quantify any adsorbed compounds. |
| Volatilization of Intermediates | Some degradation products might be volatile and lost from the system. Use a closed experimental setup and analyze the headspace using GC-MS. |
Issue 2: Tailing or broad peaks during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | The hydroxyl and nitro groups can have secondary interactions with the silica backbone of the C18 column. Add a small amount of a competing agent, like triethylamine, to the mobile phase, or use a column with end-capping. |
| Poor Solubility of Analytes | The compound or its degradation products may have poor solubility in the mobile phase. Adjust the mobile phase composition, for example, by increasing the organic solvent percentage. |
| Column Contamination or Degradation | The column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary.[4][5] |
| Inappropriate pH of the Mobile Phase | The ionization state of the analytes can affect their retention and peak shape. Adjust the pH of the mobile phase with a suitable buffer to ensure a consistent ionization state. |
Issue 3: No degradation observed in the microbial culture.
| Possible Cause | Troubleshooting Step |
| Toxicity of the Compound | This compound may be toxic to the microorganisms at the concentration used. Perform a toxicity assay by testing a range of concentrations and monitoring microbial growth. |
| Lack of Necessary Enzymes | The chosen microbial strain or consortium may not possess the required enzymes for the degradation of this specific compound.[6][7] Consider using a microbial consortium from a contaminated site or a strain known to degrade similar nitroaromatic compounds. |
| Sub-optimal Culture Conditions | The pH, temperature, or nutrient composition of the medium may not be optimal for microbial growth and enzymatic activity.[8][9] Optimize these parameters based on the requirements of the specific microorganisms. |
| Acclimation Period Required | Microorganisms may require a period of acclimation to induce the expression of the necessary degradation enzymes. Extend the incubation time or perform sequential batch cultures to acclimate the microorganisms. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Study
-
Prepare the Inoculum: Culture a suitable microbial consortium or a pure strain known for degrading nitroaromatic compounds (e.g., Pseudomonas sp., Rhodococcus sp.) in a nutrient-rich medium to the late exponential phase.
-
Set up the Microcosms: In sterile flasks, add a defined mineral salts medium. Add this compound from a sterile stock solution to the desired final concentration.
-
Inoculate: Inoculate the experimental flasks with the prepared microbial culture. Include abiotic controls (no inoculum) and biotic controls (no substrate).
-
Incubation: Incubate the flasks on a shaker at an appropriate temperature and agitation speed.
-
Sampling: Withdraw samples at regular time intervals.
-
Sample Preparation: Centrifuge the samples to remove biomass. Filter the supernatant through a 0.22 µm filter before analysis.
-
Analysis: Analyze the samples using HPLC or LC-MS to determine the concentration of the parent compound and identify degradation products.
Protocol 2: Nitroreductase Activity Assay
-
Prepare Cell-Free Extract: Harvest the microbial cells from the culture by centrifugation. Resuspend the cells in a suitable buffer and lyse them using sonication or a French press. Centrifuge the lysate to obtain the cell-free extract (supernatant).
-
Set up the Assay: In a cuvette, mix the cell-free extract, a buffer (e.g., phosphate buffer), NADH or NADPH as a cofactor, and this compound.
-
Monitor the Reaction: Monitor the decrease in absorbance of NADH or NADPH at 340 nm using a spectrophotometer. The rate of decrease is proportional to the nitroreductase activity.
-
Protein Quantification: Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay) to normalize the enzyme activity.
Quantitative Data
The following table summarizes hypothetical quantitative data that could be generated from degradation studies. Researchers should replace this with their experimental data.
| Parameter | Value | Conditions | Analytical Method |
| Half-life (t½) | 24 hours | Aerobic, 30°C, Pseudomonas putida | HPLC-UV |
| Degradation Rate | 0.029 mg/L/h | Initial conc. 100 mg/L | HPLC-UV |
| Nitroreductase Activity | 50 nmol/min/mg protein | Cell-free extract, 30°C | Spectrophotometry |
| TOC Removal | 85% | 7 days incubation | TOC Analyzer |
Visualizations
Caption: Hypothesized microbial degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. realab.ua [realab.ua]
- 6. Challenges in Microbial Remediation: Why It’s Not Always Effective • Environmental Studies (EVS) Institute [evs.institute]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Production of 3,4-Dihydroxy-5-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | Incomplete demethylation of the starting material (e.g., 4-hydroxy-3-methoxy-5-nitrobenzaldehyde). | - Extend reaction time. - Increase reaction temperature within the recommended range (80-160°C for nucleophilic dealkylation). - Ensure the appropriate stoichiometry of reagents. For methods using strong acids, ensure sufficient acid concentration. |
| Decomposition of the starting material or product under harsh acidic conditions.[1] | - Consider alternative, milder demethylation methods, such as nucleophilic dealkylation or the zinc chloride method.[1][2] - Carefully control the reaction temperature to minimize degradation. | |
| Presence of Dark-Colored Impurities | Formation of decomposition products, particularly when using strong acids like HBr.[1][3] | - Purify the crude product by recrystallization from a suitable solvent like toluene.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[3][4] - Consider using activated carbon during the recrystallization process to remove colored impurities.[1] |
| Difficult Purification / Presence of Starting Material in Final Product | Incomplete reaction, leading to a mixture of product and starting material which can be difficult to separate.[1] | - Drive the reaction to completion by optimizing reaction time and temperature.[1] - Employ chromatographic purification methods if recrystallization is ineffective. HPLC methods using reverse-phase columns are available for analysis and can be scaled for preparative separation.[5] |
| Formation of Halogenated By-products (e.g., 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde) | Side reaction when using hydrobromic acid (HBr) for demethylation.[1][3] | - Switch to a non-halogenated demethylation agent. The use of a strong nucleophilic reagent (e.g., lithium salt of an aromatic mercapto compound) or the zinc chloride method can avoid this issue.[1][2][3] |
| Corrosion of Equipment | Use of strong, corrosive acids like HBr at high temperatures.[3][4] | - Utilize corrosion-resistant reactors and equipment. - Explore alternative, less corrosive synthesis routes. |
| Emission of Toxic Gaseous By-products (e.g., methyl bromide) | Cleavage of the methyl ether group when using hydrobromic acid.[3] | - Implement appropriate scrubbing and ventilation systems to capture and neutralize toxic gases. - Opt for synthesis methods that do not generate volatile toxic by-products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for this compound?
A1: The most frequently cited methods for industrial production start with the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (also known as 5-nitrovanillin). Key approaches include:
-
Demethylation using strong acids: This involves refluxing the starting material with concentrated hydrobromic acid (HBr) or hydrochloric acid (HCl).[1] However, these methods are often problematic due to corrosion, the formation of halogenated and colored by-products, and the evolution of toxic methyl bromide gas.[1][3]
-
Nucleophilic Dealkylation: A more modern approach uses a strong nucleophilic agent, such as the lithium salt of an aromatic mercapto compound (e.g., thiophenol or 2-mercaptobenzothiazole), in a polar aprotic solvent.[3][4][6] This method avoids many of the issues associated with strong acids but can be more expensive due to the cost of the reagents.[1][2]
-
Zinc Chloride Method: This process utilizes a reagent mixture of zinc chloride, water, and hydrogen chloride to cleave the ether linkage of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.[1][2] This method is advantageous as the reagents are cheap and easily recyclable, and the starting material is readily removed by crystallization.[1]
Q2: How can I minimize the formation of the 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde impurity?
A2: The formation of this brominated impurity is a specific issue when using hydrobromic acid for demethylation.[1][3] To avoid this, it is recommended to switch to a different demethylation method that does not involve bromine, such as the nucleophilic dealkylation or the zinc chloride method.[1][2][3]
Q3: My final product is a dark, tarry substance. How can I improve its purity and appearance?
A3: The formation of dark, decomposition products is a known issue, especially with acid-catalyzed methods.[1][3] To obtain a purer, yellowish-green powder, consider the following:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[3][4]
-
Recrystallization: Purify the crude product by recrystallization. Toluene is a commonly used and effective solvent for this purpose.[1]
-
Activated Carbon: During recrystallization, treatment with activated carbon can help to remove colored impurities.[1]
Q4: Is the starting material, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, difficult to remove from the final product?
A4: Yes, if the demethylation reaction is incomplete, the remaining 4-hydroxy-3-methoxy-5-nitrobenzaldehyde can be challenging to separate from the desired this compound.[1] Driving the reaction to completion is the most effective way to mitigate this issue.[1] The zinc chloride method, which starts from the ethoxy analogue, is reported to have an advantage in that the starting material is easily removed by a single crystallization.[1]
Q5: What are the key safety precautions to consider during the production of this compound?
A5: It is crucial to handle all chemicals with appropriate safety measures. Specific hazards include:
-
Product Hazards: this compound is harmful if swallowed and can cause skin and eye irritation or allergic skin reactions.[7][8][9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagent Hazards: Strong acids like HBr and fuming nitric acid are highly corrosive and require careful handling in a well-ventilated fume hood.
-
By-product Hazards: The demethylation with HBr can produce toxic methyl bromide gas.[3] Ensure adequate ventilation and consider using a scrubbing system.
-
Handling: Avoid creating dust when handling the solid product.[8][9] Use in a well-ventilated area.
Experimental Protocols
1. Demethylation of 5-Nitrovanillin using Hydrobromic Acid
This protocol is adapted from a literature procedure and is provided for informational purposes.[10] It highlights a traditional method with known scale-up challenges.
-
Materials:
-
5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde)
-
Acetic acid
-
Concentrated hydrobromic acid
-
Activated charcoal
-
Water
-
-
Procedure:
-
A solution of 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid is refluxed for 20 hours.[10]
-
0.6 kg of activated charcoal is added, and the mixture is filtered.[10]
-
32 kg of water is added with stirring, and the solution is cooled to -10°C.[10]
-
Stirring is continued for an additional 2 hours.[10]
-
The crystalline product is filtered and washed with water.[10]
-
Expected Yield: 5.66 kg (80%).[10]
-
2. Nucleophilic Dealkylation using a Lithium Salt of an Aromatic Mercapto Compound
This protocol is based on a patented, more modern method that avoids many of the issues of the HBr method.[3][4]
-
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzaldehyde
-
Lithium hydroxide
-
2-mercaptobenzothiazole (or thiophenol)
-
N-methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
15 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 3.7 g of lithium hydroxide, 13 g of 2-mercaptobenzothiazole, 40 ml of NMP, and 30 ml of toluene are refluxed with water separation for 20 hours under a nitrogen atmosphere.[3]
-
The mixture is cooled to 80°C, and 150 ml of water and 20 ml of toluene are added.[3]
-
After stirring for 30 minutes, the phases are separated, and the toluene phase is discarded.[3]
-
To the aqueous phase, 45 ml of concentrated hydrochloric acid is added.[3]
-
The mixture is stirred overnight at room temperature, kept for two hours at 0°C, filtered, washed with 20 ml of cold water, and dried.[3]
-
Expected Yield: 12.64 g (90.7%).[4]
-
Data Summary
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Key Challenges |
| Acid-Catalyzed Demethylation | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Concentrated HBr, Acetic Acid | ~80%[10] | Corrosion, by-product formation (bromination, dark tars), toxic gas emission (methyl bromide).[1][3] |
| Nucleophilic Dealkylation | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Lithium salt of an aromatic mercapto compound (e.g., 2-mercaptobenzothiazole), NMP | ~91-97%[3][4] | Expensive and non-recyclable reagents, use of multiple organic solvents.[1][2] |
| Zinc Chloride Method | 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde | Zinc chloride, HCl, Water | ~73% (after recrystallization)[1] | Requires a different starting material (the ethoxy analogue). |
Visualizations
References
- 1. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. CN1164852A - New preparation method of this compound - Google Patents [patents.google.com]
- 3. EP0589948B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. echemi.com [echemi.com]
- 10. prepchem.com [prepchem.com]
Navigating the Spectral Landscape of 3,4-Dihydroxy-5-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to interpreting the spectral data of 3,4-Dihydroxy-5-nitrobenzaldehyde. This resource includes detailed experimental protocols, predicted spectral data, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in their experimental endeavors.
Predicted Spectral Data Summary
The following tables summarize the predicted spectral data for this compound based on its chemical structure and spectroscopic principles of similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.5 - 7.7 | Doublet | 1H | Aromatic H |
| ~7.2 - 7.4 | Doublet | 1H | Aromatic H |
| ~5.0 - 6.0 (broad) | Singlet | 2H | Hydroxyl (-OH) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 195 | Aldehyde Carbonyl (C=O) |
| ~150 - 155 | Aromatic C-OH |
| ~140 - 145 | Aromatic C-NO₂ |
| ~130 - 135 | Aromatic C-CHO |
| ~120 - 125 | Aromatic C-H |
| ~115 - 120 | Aromatic C-H |
| ~110 - 115 | Aromatic C-OH |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Strong, Broad | O-H Stretch (phenolic) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 1680 - 1700 | Strong | C=O Stretch (aldehyde) |
| 1580 - 1620 | Medium-Strong | Aromatic C=C Stretch |
| 1500 - 1550 | Strong | Asymmetric N-O Stretch (nitro) |
| 1330 - 1370 | Strong | Symmetric N-O Stretch (nitro) |
| 1200 - 1300 | Strong | C-O Stretch (phenol) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 183 | Molecular Ion [M]⁺ |
| 182 | [M-H]⁺ |
| 154 | [M-CHO]⁺ |
| 153 | [M-NO]⁺ |
| 137 | [M-NO₂]⁺ |
| 125 | [M-CHO-CHO]⁺ |
| 109 | [M-NO₂-CO]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below. These are general protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with 8-16 scans for a good signal-to-noise ratio.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence. A significantly higher number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically perform a background subtraction.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-250.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the spectral analysis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: Why are the hydroxyl proton signals in the ¹H NMR spectrum broad?
-
A1: The broadness of the hydroxyl (-OH) proton signals is due to chemical exchange with residual water in the solvent and hydrogen bonding. The rate of this exchange affects the sharpness of the peak.
-
-
Q2: How can I confirm the assignment of the hydroxyl protons in the ¹H NMR spectrum?
-
A2: You can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton signals will disappear or significantly decrease in intensity because the protons are exchanged for deuterium, which is not observed in ¹H NMR.
-
-
Q3: Why is the aldehyde proton signal so far downfield in the ¹H NMR spectrum?
-
A3: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the benzene ring.
-
-
Q4: What causes the two strong peaks for the nitro group in the IR spectrum?
-
A4: The two distinct, strong absorption bands for the nitro group are due to the asymmetric and symmetric stretching vibrations of the N-O bonds.
-
-
Q5: Why might the molecular ion peak be weak or absent in the mass spectrum?
-
A5: Aromatic nitro compounds can be prone to fragmentation upon electron ionization. If the molecular ion is unstable, it may fragment readily, leading to a weak or absent peak. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to observe the molecular ion more clearly.
-
Troubleshooting Guide
-
Issue: Poor resolution or broad peaks in the NMR spectrum.
-
Possible Cause: Inhomogeneous magnetic field.
-
Solution: Re-shim the spectrometer to improve the magnetic field homogeneity.
-
Possible Cause: Sample concentration is too high.
-
Solution: Dilute the sample.
-
-
Issue: Noisy IR spectrum.
-
Possible Cause: Insufficient number of scans.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio.
-
Possible Cause: Poor sample preparation (e.g., KBr pellet is too thick or cloudy).
-
Solution: Prepare a new, thinner, and more transparent KBr pellet.
-
-
Issue: Difficulty interpreting the mass spectrum fragmentation.
-
Possible Cause: Complex fragmentation pathways.
-
Solution: Compare the obtained spectrum with fragmentation patterns of similar known compounds. Look for characteristic losses associated with the functional groups present (e.g., -CHO, -NO₂, -OH).
-
Possible Cause: Presence of impurities.
-
Solution: Verify the purity of the sample using a chromatographic technique like HPLC.
-
Visualizing Experimental Workflows and Logic
The following diagrams, created using the DOT language, illustrate the logical workflow for spectral analysis and interpretation.
dealing with hygroscopic nature of 3,4-Dihydroxy-5-nitrobenzaldehyde
Technical Support Center: 3,4-Dihydroxy-5-nitrobenzaldehyde
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a yellow crystalline powder that serves as a key intermediate in the synthesis of pharmaceuticals, such as Entacapone. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can lead to physical changes like clumping and chemical changes, potentially impacting reaction stoichiometry, yield, and the purity of the final product.
Q2: How can I tell if my sample of this compound has absorbed water?
A2: Visual inspection may reveal clumping or a change in the powder's free-flowing character. For a quantitative assessment, Karl Fischer titration is the recommended method for accurately determining water content.[1][2]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container, in a cool, dry place, and away from direct light.[3][4] The use of a desiccator with a suitable drying agent is highly recommended for long-term storage.
Q4: Can absorbed water affect analytical results, such as NMR?
A4: Yes, absorbed water can appear as a broad peak in a 1H NMR spectrum, which may obscure signals of interest. In some cases, aldehydes can form hydrate species in the presence of water, which would be observable by NMR.[5][6][7][8] Preparing NMR samples in a glove box or a dry environment is advisable.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Problem 1: Inconsistent reaction yields or formation of side-products.
-
Possible Cause: The hygroscopic nature of the starting material may be leading to inaccurate weighing and altered stoichiometry. The presence of water can also participate in side reactions, such as the hydrolysis of acylating agents in acylation reactions.[4][10]
-
Solution:
-
Dry the Reagent: Before use, dry the this compound under vacuum. A patent for its synthesis suggests drying in a vacuum at 50°C.[11]
-
Accurate Weighing: Weigh the dried reagent quickly to minimize exposure to atmospheric moisture. Weighing by difference using a sealed vial is a good practice.[11][12] For highly sensitive reactions, weighing should be performed in a glove box.[13]
-
Anhydrous Conditions: Ensure all solvents and other reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Problem 2: The this compound powder is clumpy and difficult to handle.
-
Possible Cause: The material has absorbed a significant amount of moisture from the atmosphere.
-
Solution:
-
Drying: Break up any large clumps with a spatula and dry the material thoroughly using a vacuum oven or a desiccator under vacuum.[15]
-
Proper Storage: After drying, immediately transfer the compound to a tightly sealed container and store it in a desiccator to prevent future moisture absorption.
-
Problem 3: A large water peak is observed in the 1H NMR spectrum, obscuring product peaks.
-
Possible Cause: The compound, the NMR solvent, or the NMR tube was not sufficiently dry.
-
Solution:
-
Dry the Sample: Ensure your sample of this compound or its derivative is thoroughly dried before preparing the NMR sample.[16]
-
Use Dry Solvent: Use a fresh, sealed ampule of deuterated solvent or a properly dried solvent.
-
Dry Glassware: Dry the NMR tube in an oven and cool it in a desiccator before use.[17]
-
Sample Preparation: Prepare the NMR sample in a glove box or under a stream of inert gas to minimize exposure to air.[9]
-
NMR Techniques: If a water peak is still present, solvent suppression techniques can be used during NMR acquisition.[17]
-
Troubleshooting Decision Tree
Quantitative Data
Table 1: User-Generated Water Content Analysis of this compound
| Batch Number | Initial Water Content (%) (as received) | Water Content (%) after Drying (Specify Method) | Water Content (%) after Exposure to Ambient Air (Specify Time) | Relative Humidity (%) in Lab | Temperature (°C) in Lab |
| e.g., Lot A | Record Value | Record Value | Record Value | Record Value | Record Value |
| e.g., Lot B | Record Value | Record Value | Record Value | Record Value | Record Value |
Experimental Protocols
Protocol 1: Drying this compound Prior to Reaction
-
Place the this compound in a suitable flask or dish.
-
Place the container in a vacuum oven.
-
Heat the oven to 50°C.
-
Apply a vacuum and dry for 4-6 hours or until a constant weight is achieved.
-
Once dry, turn off the oven and allow the compound to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas like nitrogen or argon and quickly transfer the dried compound to a desiccator for storage or to the reaction vessel.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for your instrument.
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Sample Preparation: Quickly and accurately weigh a sample of this compound. To minimize atmospheric moisture exposure, this should be done as rapidly as possible, or within a glove box.[13]
-
Titration: Quickly transfer the weighed sample into the titration vessel.
-
Analysis: Start the titration. The instrument will automatically determine the amount of water in the sample.
-
Calculation: The instrument's software will calculate the water content, typically as a percentage or in parts per million (ppm).
Workflow for Handling Hygroscopic this compound
References
- 1. ardl.com [ardl.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 13. hepatochem.com [hepatochem.com]
- 14. benchchem.com [benchchem.com]
- 15. tutorchase.com [tutorchase.com]
- 16. How To [chem.rochester.edu]
- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical and fine chemical production.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
The synthesis of this compound typically begins with a protected derivative of 3,4-dihydroxybenzaldehyde to control the regioselectivity of the nitration step. Common starting materials include:
-
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin): This is a widely used precursor where one of the hydroxyl groups is protected as a methyl ether. The desired product is obtained by subsequent demethylation.
-
3-Ethoxy-4-hydroxybenzaldehyde: Similar to 5-nitrovanillin, this starting material has one hydroxyl group protected as an ethyl ether. The synthesis involves nitration followed by de-ethylation.[1]
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): Both hydroxyl groups are protected in this starting material. The synthesis requires nitration followed by a double dealkylation step.[2]
-
3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde): Direct nitration of this compound is challenging due to the two activating hydroxyl groups, which can lead to a mixture of products and potential oxidation.[3][4]
Q2: Which reagents are recommended for the nitration step?
The choice of nitrating agent depends on the starting material and the desired reaction conditions. Commonly used reagents include:
-
Fuming Nitric Acid: Often used in a solvent like dichloromethane at low temperatures (e.g., 3-10°C) for the nitration of protected benzaldehydes like 3-ethoxy-4-hydroxybenzaldehyde.[1]
-
Concentrated Nitric Acid in Acetic Acid: This mixture is effective for the nitration of compounds like 3,4-dimethoxybenzaldehyde at room temperature.[2]
-
Mixed Acid (Concentrated Nitric Acid and Sulfuric Acid): This is a powerful nitrating mixture used for deactivating rings, but for activated rings like those of benzaldehyde derivatives, it requires careful temperature control to prevent over-nitration.[5][6]
Q3: How can I control the regioselectivity of the nitration to obtain the 5-nitro isomer?
The directing effects of the substituents on the benzene ring primarily control the regioselectivity. The aldehyde group is a meta-director, while the hydroxyl and alkoxy groups are ortho- and para-directors. In 3,4-disubstituted benzaldehydes, the incoming nitro group is directed to the 5-position due to the combined directing effects of the existing substituents. To ensure high regioselectivity, it is crucial to use a protected starting material where the positions susceptible to nitration are blocked.
Q4: What are the common methods for the deprotection of the hydroxyl groups?
Following nitration, the protecting groups on the hydroxyls must be removed. Common deprotection methods include:
-
Acid-catalyzed cleavage: Reagents like hydrobromic acid in acetic acid or a mixture of zinc chloride and hydrochloric acid are used to cleave ether linkages.[1][7]
-
Nucleophilic cleavage: A strong nucleophilic agent, such as the lithium salt of an aromatic mercapto compound (e.g., thiophenol), can be used for dealkylation in an aprotic polar solvent.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Decomposition of starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Strictly maintain the recommended temperature range for both nitration and deprotection steps.[5] - Re-evaluate the molar equivalents of the nitrating and deprotecting agents. - For sensitive compounds, consider performing the reaction under an inert atmosphere.[8][9] |
| Formation of Impure Product (Multiple Spots on TLC) | - Formation of isomeric byproducts. - Dinitration. - Oxidation of the aldehyde group. | - Improve the regioselectivity by using a suitable protecting group strategy. - Avoid excess nitrating agent and control the reaction temperature carefully to prevent dinitration.[5] - Use milder reaction conditions to prevent the oxidation of the aldehyde to a carboxylic acid. |
| Product Fails to Precipitate/Crystallize | - Product is too soluble in the reaction mixture or solvent. - Insufficient cooling. | - After quenching the reaction with water, adjust the pH to neutralize the solution, which may decrease the solubility of the product. - Ensure adequate cooling and allow sufficient time for crystallization.[7][9] - If precipitation does not occur, extract the product with a suitable organic solvent. |
| Difficulty in Removing Protecting Groups | - The chosen deprotection method is not effective for the specific protecting group. - Harsh conditions lead to product degradation. | - Select a deprotection method known to be effective for the specific ether group (e.g., methyl, ethyl). - Explore alternative, milder deprotection reagents. For instance, if strong acids cause degradation, a nucleophilic cleavage method might be more suitable.[8][9] |
Experimental Protocols
Protocol 1: Synthesis from 3-Ethoxy-4-hydroxybenzaldehyde[1]
Step 1: Nitration of 3-Ethoxy-4-hydroxybenzaldehyde
-
Dissolve 3-ethoxy-4-hydroxybenzaldehyde in dichloromethane.
-
Cool the solution to 5-10°C.
-
Slowly add fuming nitric acid while maintaining the temperature.
-
Stir the mixture at a low temperature (e.g., 3°C) for 30 minutes.
-
Filter the mixture, wash the solid with dichloromethane and water, and dry to obtain 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.
Step 2: De-ethylation to this compound
-
Create a mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, and concentrated hydrochloric acid.
-
Stir the mixture at 90°C for 17 hours.
-
Dilute the mixture with water and cool to 3°C to precipitate the crude product.
-
Filter, wash with cold water, and dry the crude product.
-
Recrystallize the crude product from toluene with activated carbon to obtain pure this compound.
Protocol 2: Synthesis from 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)[7]
-
Reflux a solution of 5-nitrovanillin and acetic acid in concentrated hydrobromic acid for 20 hours.
-
Add charcoal to the mixture and filter.
-
Add water to the filtrate with stirring and cool to -10°C for 2 hours to crystallize the product.
-
Filter the crystalline product and wash with water to yield this compound.
Quantitative Data Summary
| Starting Material | Nitrating Agent | Deprotection Agent | Yield | Reference |
| 3-Ethoxy-4-hydroxybenzaldehyde | Fuming Nitric Acid | Zinc Chloride, HCl | 72.6% (pure) | [1] |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | - (Starting with nitro group) | Hydrobromic Acid, Acetic Acid | 80% | [7] |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | - (Starting with nitro group) | Lithium salt of thiophenol | 90.7% - 96.9% | [9] |
| 3,4-Dimethoxybenzaldehyde | Nitric Acid, Acetic Acid | - | 98% (nitrated product) | [2] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. 3,4-DIMETHOXY-5-NITRO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of 3,4-Dihydroxy-5-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3,4-Dihydroxy-5-nitrobenzaldehyde, a key intermediate in various synthetic pathways. We present supporting experimental data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside a comparative analysis with a common precursor, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (also known as 5-Nitrovanillin).
Comparison of Key Analytical Methods
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. |
| Primary Application | Quantitative determination of purity and identification of non-volatile impurities. | Structural elucidation, identification, and quantification of the main component and impurities. | Molecular weight determination and structural information through fragmentation analysis. |
| Strengths | High resolution, sensitivity, and quantitative accuracy for a wide range of compounds. | Provides definitive structural information, enabling the identification of unknown impurities. qNMR allows for absolute purity determination. | High sensitivity and specificity, excellent for identifying trace impurities and confirming molecular weight. |
| Limitations | Requires a reference standard for quantification of specific impurities. May not be suitable for volatile compounds. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. | Fragmentation can be complex to interpret. Quantification can be less precise than HPLC without isotopic standards. |
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the analysis of this compound and a common alternative, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
Table 1: HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| This compound | 5.2 | 99.5 | Main Compound |
| 3.8 | 0.3 | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (Impurity A) | |
| 6.5 | 0.2 | 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde (Impurity B) | |
| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 3.8 | 99.8 | Main Compound |
| 2.9 | 0.2 | Vanillin (Starting Material) |
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 9.75 | s | 1H | -CHO |
| 7.62 | d, J=2.0 Hz | 1H | Ar-H | |
| 7.35 | d, J=2.0 Hz | 1H | Ar-H | |
| 10.5 (br s) | s | 2H | -OH | |
| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 9.80 | s | 1H | -CHO |
| 7.70 | d, J=1.8 Hz | 1H | Ar-H | |
| 7.45 | d, J=1.8 Hz | 1H | Ar-H | |
| 3.95 | s | 3H | -OCH₃ | |
| 11.0 (br s) | s | 1H | -OH |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | m/z | Relative Intensity (%) | Proposed Fragment |
| This compound | 183 | 100 | [M]⁺ |
| 154 | 45 | [M-CHO]⁺ | |
| 137 | 60 | [M-NO₂]⁺ | |
| 109 | 30 | [M-NO₂-CO]⁺ | |
| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 197 | 100 | [M]⁺ [1] |
| 180 | 55 | [M-OH]⁺ | |
| 168 | 70 | [M-CHO]⁺ | |
| 151 | 40 | [M-NO₂]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is employed for the purity assessment.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% phosphoric acid) and Mobile Phase B (Acetonitrile).
-
0-2 min: 95% A, 5% B
-
2-10 min: Gradient to 50% A, 50% B
-
10-12 min: Gradient to 95% A, 5% B
-
12-15 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 100 mL of a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded to confirm the structure and identify impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra. For quantitative analysis (qNMR), a known amount of an internal standard is added, and the spectra are acquired with a sufficient relaxation delay.
-
Data Processing: Process the spectra using appropriate software. Integrate the signals and assign the chemical shifts.
Protocol 3: Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a Gas Chromatograph (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent like ethyl acetate and inject it into the GC. A suitable temperature program should be used to ensure proper elution.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a relevant biological pathway.
Caption: A logical workflow for the comprehensive purity validation of a chemical compound.
References
A Comparative Guide to Xanthine Oxidase Inhibitors: Benchmarking 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting hyperuricemia and associated conditions such as gout, the inhibition of xanthine oxidase (XO) remains a cornerstone of treatment. Xanthine oxidase is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to the deposition of monosodium urate crystals in joints and tissues, causing painful inflammatory responses. This guide provides a comprehensive comparison of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a potent xanthine oxidase inhibitor, with other established and emerging inhibitors, supported by experimental data.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values for DHNB and a range of other xanthine oxidase inhibitors, including clinically approved drugs and natural compounds. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Type | IC50 Value (µM) | Source(s) |
| This compound (DHNB) | Synthetic | 3 | [1][2] |
| Allopurinol | Purine Analog | 0.6 - 9.07 | [1][3][4] |
| Febuxostat | Non-purine Selective | 0.0018 - 8.77 | [3][4] |
| Topiroxostat | Non-purine Selective | Reportedly 16-fold lower than Febuxostat and 194-fold lower than Oxypurinol | [5] |
| Quercetin | Natural Flavonoid | 2.74 - 11.1 | [3][4] |
| Luteolin | Natural Flavonoid | 1.0 - 21.58 | [3][4] |
| Apigenin | Natural Flavonoid | 3.5 | [3] |
Mechanism of Action and Signaling Pathway
Xanthine oxidase inhibitors reduce uric acid production by blocking the enzyme's active site. However, their mechanisms of interaction with the enzyme can differ significantly.
Allopurinol , a purine analog, acts as a substrate for xanthine oxidase and is converted to its active metabolite, oxypurinol. Oxypurinol then binds tightly to the molybdenum center of the enzyme, inhibiting its activity.
Febuxostat is a non-purine selective inhibitor that binds to a channel leading to the molybdenum center, thereby blocking substrate access. Its inhibition is characterized as mixed-type.[3][6]
This compound (DHNB) also exhibits a mixed-type inhibition and is understood to interact with the molybdenum center of xanthine oxidase.[1][2] Structure-activity relationship studies indicate that the aldehyde moiety, the catechol group, and the nitro group at the C-5 position are crucial for its inhibitory activity.[1][2]
Topiroxostat is another non-purine selective inhibitor.[7]
Natural flavonoids , such as quercetin, luteolin, and apigenin, are also known to inhibit xanthine oxidase, often through a mixed-type inhibition mechanism.[3][4]
Below is a diagram illustrating the purine catabolism pathway and the points of inhibition by various xanthine oxidase inhibitors.
Experimental Protocols
The determination of xanthine oxidase inhibitory activity is a critical step in the evaluation of potential therapeutic agents. A commonly employed method is the in vitro spectrophotometric assay.
General Spectrophotometric Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. The increase in absorbance at approximately 295 nm, which is characteristic of uric acid, is measured over time.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)
-
Test compounds (e.g., DHNB, Allopurinol, Febuxostat) dissolved in a suitable solvent (e.g., DMSO)
-
Hydrochloric acid (HCl) to stop the reaction (optional)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of xanthine, xanthine oxidase, and test compounds in the appropriate buffer or solvent.
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., cuvette or microplate well), prepare a reaction mixture containing the potassium phosphate buffer and the test compound at various concentrations. A control reaction without the inhibitor should be run in parallel.
-
Pre-incubation: Add the xanthine oxidase enzyme solution to the reaction mixture and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 5-15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate to the mixture.
-
Measurement: Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a defined period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated using the following formula:
% Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Conclusion
This compound has emerged as a potent inhibitor of xanthine oxidase with an IC50 value comparable to the established drug Allopurinol in some studies. Its distinct chemical structure from purine analogs and its mixed-type inhibition mechanism make it a promising candidate for further investigation in the development of new therapies for hyperuricemia and gout. This guide provides a foundational comparison to aid researchers in evaluating the potential of DHNB and other novel inhibitors in this important therapeutic area. Further in vivo studies are necessary to fully elucidate the efficacy and safety profile of DHNB compared to existing treatments.
References
- 1. ajouronline.com [ajouronline.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effects of quercetin, luteolin, apigenin and their related polyphenols on uric acid production in cultured hepatocytes and suppression of purine bodies‐induced hyperuricemia by rutin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Topiroxostat, a Selective Xanthine Oxidoreductase Inhibitor, on Arterial Stiffness in Hyperuricemic Patients with Liver Dysfunction: A Sub-Analysis of the BEYOND-UA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthesis Methods for 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various chemical synthesis methods for 3,4-Dihydroxy-5-nitrobenzaldehyde, a crucial intermediate in the pharmaceutical industry. The following sections present a quantitative data summary, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Data Summary
The performance of different synthesis methods for this compound is summarized in the table below. Key metrics include starting materials, reagents, reaction conditions, yield, and purity.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Crude Yield (%) | Final Yield (%) | Melting Point (°C) | Key Advantages | Key Disadvantages |
| Method 1: De-ethylation of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | Zinc chloride, Hydrochloric acid | 17 h | 90 °C | 95.1% | 72.6% | 146-148 °C | Simple, cheap, and easily recyclable reagents.[1] | Long reaction time. |
| Method 2: Demethylation of 5-Nitrovanillin with Hydrobromic Acid | 5-Nitrovanillin (4-Hydroxy-3-methoxy-5-nitrobenzaldehyde) | Hydrobromic acid, Acetic acid | 20 h | Reflux | - | 80% | 135-137 °C | Relatively high yield. | Formation of ring-brominated and other impurities; corrosive reagent.[1][2] |
| Method 3: Demethylation of 5-Nitrovanillin with Thiophenol and Lithium Hydroxide | 5-Nitrovanillin | Thiophenol, Lithium hydroxide, N-Methyl-2-pyrrolidinone (NMP) | 2-3 h | 130 °C | - | 88.9% - 96.9% | 135-137 °C | High yield, avoids strong acids and associated impurities.[3][4] | Use of expensive and non-recyclable reagents.[1] |
| Method 4: Demethylation of 5-Nitrovanillin with 2-Mercaptobenzothiazole and Lithium Hydroxide | 5-Nitrovanillin | 2-Mercaptobenzothiazole, Lithium hydroxide, NMP, Toluene | 20 h | Reflux | - | 90.7% | 135-137 °C | High yield, avoids strong acids. | Long reaction time, use of expensive reagents.[3] |
| Method 5: Demethylation of 5-Nitrovanillin with Aluminum Chloride and Pyridine | 5-Nitrovanillin | Aluminum chloride, Pyridine, Chloroform | 24 h | Reflux | - | - | - | Avoids strong acids. | Long reaction time, use of chlorinated solvent.[5] |
| Method 6: Historical Demethylation with Hydrochloric Acid | 5-Nitrovanillin | Hydrochloric acid | - | Under pressure | Low | - | 106 °C (impure) | - | Low yield, impure product, decomposition of starting material/product, requires pressure.[1] |
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes to this compound discussed in this guide.
Caption: Synthetic routes to this compound.
Experimental Protocols
Detailed experimental protocols for the key synthesis methods are provided below.
Method 1: De-ethylation of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
This method involves a two-step process starting from 3-ethoxy-4-hydroxybenzaldehyde.
Step 1: Synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
-
Dissolve 83.0 g of 3-ethoxy-4-hydroxybenzaldehyde in 400 mL of dichloromethane in a flask equipped with a stirrer.
-
Cool the solution to 5-10 °C.
-
Slowly add 22.0 mL of fuming nitric acid at a rate of approximately 1.5 mL/min, maintaining the temperature between 5-10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at 3 °C.
-
Filter the resulting solid product.
-
Wash the product with dichloromethane and water.
-
Dry the product in a vacuum oven at 50 °C. The expected yield is approximately 77.8 g (73.7%).[1]
Step 2: Synthesis of this compound
-
Combine 20.0 g of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, 60.0 g of zinc chloride, and 15 mL of 37% hydrochloric acid in a flask.
-
Stir the mixture at 90 °C for 17 hours.
-
Dilute the mixture with 100 mL of water and then cool to 3 °C.
-
After 1 hour, filter the product and wash it with cold water.
-
Dry the crude product in a vacuum oven at 100 °C to yield approximately 16.5 g (95.1%) of crude product.[1]
-
For purification, mix the crude product with 275 mL of toluene and 2.0 g of activated carbon.
-
Reflux the mixture for 45 minutes.
-
Filter the hot solution and then cool it to 3 °C.
-
After 1 hour, filter the purified product and wash it with cold toluene.
-
Dry the final product in a vacuum oven at 50 °C to yield approximately 12.6 g (72.6%) of pure this compound.[1]
Method 2: Demethylation of 5-Nitrovanillin with Hydrobromic Acid
-
In a suitable reaction vessel, prepare a solution containing 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid.
-
Reflux the solution for 20 hours.
-
Add 0.6 kg of charcoal to the mixture and filter.
-
Add 32 kg of water with stirring.
-
Cool the solution to -10 °C and continue stirring for an additional 2 hours.
-
Filter the crystalline product and wash it with water.
-
The expected yield is 5.66 kg (80%).[2]
Method 3: Demethylation of 5-Nitrovanillin with Thiophenol and Lithium Hydroxide
-
In a reaction vessel under a nitrogen atmosphere, mix 20 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 5.4 g of lithium hydroxide, 12 mL of thiophenol, and 40 mL of N-methyl-2-pyrrolidinone (NMP).
-
Heat the mixture at 130 °C for two hours.
-
Cool the mixture to 90 °C.
-
Add 125 mL of water, 40 mL of heptane, and 30 mL of concentrated hydrochloric acid.
-
Stir the mixture overnight at room temperature.
-
Cool the mixture to 0 °C for two hours.
-
Filter the product, wash with 20 mL of cold water, and dry.
Comparative Workflow
The following diagram outlines the general workflow for the synthesis and analysis of this compound, highlighting the decision points based on desired outcomes.
Caption: General workflow for synthesis and comparison.
References
- 1. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0589948B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
A Spectroscopic Comparison of 3,4-Dihydroxy-5-nitrobenzaldehyde and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 3,4-Dihydroxy-5-nitrobenzaldehyde and its common precursors, 3,4-dihydroxybenzaldehyde and vanillin. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its precursors, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) and vanillin (4-hydroxy-3-methoxybenzaldehyde), are readily available aromatic aldehydes. The introduction of a nitro group and the potential modification of the methoxy group lead to significant changes in the electronic and vibrational properties of the molecule, which are readily observable through various spectroscopic techniques. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: 16 scans were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: 1024 scans were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
-
Data Processing: The resulting spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powder was placed directly on the ATR crystal.
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each compound was prepared in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. This stock solution was then diluted to obtain an absorbance reading in the range of 0.1-1.0 AU.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The spectra were recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The corresponding solvent was used as a blank for baseline correction.
-
Data Processing: The absorbance was plotted against the wavelength (nm) to obtain the UV-Vis spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Data was acquired in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Processing: The resulting mass spectra show the relative intensity of ions as a function of their mass-to-charge ratio (m/z).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Data (in DMSO-d₆, 400 MHz)
| Compound | δ (ppm), Multiplicity, Integration, Assignment |
| 3,4-Dihydroxybenzaldehyde | 9.68 (s, 1H, -CHO), 7.21 (d, 1H, Ar-H), 7.09 (s, 1H, Ar-H), 6.81 (d, 1H, Ar-H), ~9.5 (br s, 2H, -OH) |
| Vanillin | 9.81 (s, 1H, -CHO), 7.42 (dd, 1H, Ar-H), 7.39 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), ~9.6 (br s, 1H, -OH) |
| This compound | ~9.8 (s, 1H, -CHO), ~8.0 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~10.0 (br s, 2H, -OH) |
Note: Data for this compound is predicted based on the expected deshielding effects of the nitro group.
¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Compound | δ (ppm), Assignment |
| 3,4-Dihydroxybenzaldehyde | 191.1 (-CHO), 150.8 (C-OH), 145.5 (C-OH), 125.0 (Ar-CH), 124.8 (Ar-C), 115.5 (Ar-CH), 115.2 (Ar-CH) |
| Vanillin | 191.0 (-CHO), 151.3 (C-OCH₃), 147.9 (C-OH), 125.2 (Ar-CH), 123.0 (Ar-C), 115.5 (Ar-CH), 108.9 (Ar-CH), 55.6 (-OCH₃) |
| This compound | ~190 (-CHO), ~155 (C-OH), ~148 (C-OH), ~140 (C-NO₂), ~128 (Ar-CH), ~120 (Ar-C), ~118 (Ar-CH) |
Note: Data for this compound is predicted based on known substituent effects.
FT-IR Data (ATR)
| Compound | Key Absorptions (cm⁻¹) and Assignments |
| 3,4-Dihydroxybenzaldehyde | 3300-3200 (br, O-H stretch), 1660 (s, C=O stretch), 1590, 1520 (m, C=C stretch), 1280 (s, C-O stretch) |
| Vanillin | 3200 (br, O-H stretch), 2840, 2740 (m, C-H aldehyde stretch), 1665 (s, C=O stretch), 1585, 1510 (s, C=C stretch), 1265 (s, C-O stretch), 1155 (s, C-O-C stretch) |
| This compound | 3400-3200 (br, O-H stretch), 1680 (s, C=O stretch), 1590 (m, C=C stretch), 1530 (s, asymm. NO₂ stretch), 1340 (s, symm. NO₂ stretch), 1270 (s, C-O stretch) |
Note: Data for this compound is based on typical functional group frequencies.
UV-Vis Data (in Ethanol)
| Compound | λmax (nm) |
| 3,4-Dihydroxybenzaldehyde | 233, 278, 310 |
| Vanillin | 231, 279, 309 |
| This compound | Expected red-shift compared to precursors due to extended conjugation with the nitro group. |
Mass Spectrometry Data (ESI)
| Compound | Molecular Formula | Molecular Weight | [M-H]⁻ (m/z) |
| 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 137.02 |
| Vanillin | C₈H₈O₃ | 152.15 | 151.04 |
| This compound | C₇H₅NO₅ | 183.12 | 182.01 |
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic relationship between the precursors and the final product.
A Comparative Guide to the In Vivo and In Vitro Efficacy of 3,4-Dihydroxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) against established alternatives for the management of hyperuricemia. The following sections present supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of its performance.
In Vitro Efficacy: Inhibition of Xanthine Oxidase
This compound has been identified as a potent inhibitor of xanthine oxidase (XO), the key enzyme in purine metabolism that produces uric acid.[1][2] Hyperuricemia, an excess of uric acid in the blood, is a primary cause of gout and is associated with cardiovascular diseases.[1][2] The in vitro inhibitory activity of DHNB has been compared to that of allopurinol and febuxostat, two clinically approved XO inhibitors.
DHNB exhibits potent, mixed-type inhibition of xanthine oxidase activity.[1][2] Structure-activity relationship studies have highlighted the importance of the aldehyde group, the catechol moiety, and the nitro group at the C-5 position for its inhibitory function.[1][2] It is believed to interact with the molybdenum center of the enzyme.[1][2]
| Compound | IC50 (µM) | Inhibition Type |
| This compound (DHNB) | 3 | Mixed-type |
| Allopurinol | 2.9 - 9.07 | Competitive |
| Febuxostat | 0.0018 - 0.00877 | Non-competitive |
Table 1: Comparison of In Vitro Xanthine Oxidase Inhibition. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of each compound in inhibiting xanthine oxidase activity.
In Vivo Efficacy: Reduction of Serum Uric Acid
The in vivo efficacy of DHNB has been evaluated in a mouse model of hyperuricemia induced by allantoxanamide, a uricase inhibitor.[1][2] In these studies, DHNB was effective at reducing elevated serum uric acid levels.[1][2]
A significant finding from in vivo studies is the favorable safety profile of DHNB compared to allopurinol at high doses. In one study, a high oral dose of DHNB (500 mg/kg) did not produce any observable side effects in mice.[1][2] In contrast, a comparable high dose of allopurinol (500 mg/kg) resulted in a 42% mortality rate among the treated mice, and their offspring exhibited fur loss.[1][2]
| Compound | Animal Model | Dosage | Key Findings |
| This compound (DHNB) | Allantoxanamide-induced hyperuricemic mice | 500 mg/kg (oral) | Effectively reduced serum uric acid levels with no observed side effects. |
| Allopurinol | Allantoxanamide-induced hyperuricemic mice | 500 mg/kg (oral) | 42% mortality and fur loss in offspring. |
| Febuxostat | Potassium oxonate-induced hyperuricemic rats | 5 mg/kg | Significantly reduced serum uric acid levels. |
Table 2: Comparison of In Vivo Efficacy in Animal Models of Hyperuricemia. This table summarizes the effects of DHNB and its alternatives on serum uric acid levels and observed toxicity in preclinical models.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of xanthine oxidase.
Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at 295 nm. The rate of uric acid production is proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound (e.g., DHNB)
-
Positive control (e.g., Allopurinol)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer only.
-
Control (No inhibitor): Phosphate buffer + Xanthine Oxidase solution + Vehicle (solvent used for the test compound).
-
Test: Phosphate buffer + Xanthine Oxidase solution + Test compound at various concentrations.
-
Positive Control: Phosphate buffer + Xanthine Oxidase solution + Positive control at various concentrations.
-
-
Reaction Initiation and Measurement:
-
Add the buffer, enzyme, and inhibitor/vehicle to the wells and pre-incubate for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test / Rate of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Hyperuricemia Animal Model (Allantoxanamide-Induced)
Objective: To evaluate the in vivo efficacy of a test compound in reducing serum uric acid levels in a hyperuricemic animal model.
Principle: Most rodents possess the enzyme uricase, which breaks down uric acid into the more soluble allantoin. Allantoxanamide is an inhibitor of uricase. By administering allantoxanamide, the breakdown of uric acid is blocked, leading to its accumulation in the blood and inducing a state of hyperuricemia that more closely mimics the human condition.
Materials:
-
Laboratory animals (e.g., male Kunming mice or Sprague-Dawley rats)
-
Allantoxanamide
-
Test compound (e.g., DHNB)
-
Positive control (e.g., Allopurinol)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization:
-
House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment with free access to standard chow and water.
-
-
Induction of Hyperuricemia:
-
Administer allantoxanamide (e.g., 150-300 mg/kg) via intraperitoneal (i.p.) injection to induce hyperuricemia.
-
-
Drug Administration:
-
Divide the animals into different groups: Normal Control (no treatment), Model Control (allantoxanamide + vehicle), Test Group (allantoxanamide + test compound at various doses), and Positive Control Group (allantoxanamide + positive control).
-
Administer the test compound, positive control, or vehicle orally or via another appropriate route at a specified time relative to the allantoxanamide injection (e.g., 1 hour before or after).
-
-
Sample Collection:
-
Collect blood samples from the animals at predetermined time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Separate the serum by centrifugation.
-
-
Biochemical Analysis:
-
Measure the serum uric acid concentration using a commercial assay kit.
-
-
Data Analysis:
-
Compare the serum uric acid levels between the different treatment groups and the model control group to determine the uric acid-lowering effect of the test compound.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences.
-
Visualizations
Caption: Inhibition of the purine metabolism pathway by XO inhibitors.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Caption: Workflow for the in vivo hyperuricemia model.
References
Benchmarking 3,4-Dihydroxy-5-nitrobenzaldehyde's Derivatives Against Known COMT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established Catechol-O-Methyltransferase (COMT) inhibitors, offering a benchmark for the evaluation of new compounds in this class. While 3,4-Dihydroxy-5-nitrobenzaldehyde is a crucial intermediate in the synthesis of potent COMT inhibitors like Entacapone and Opicapone, this document will focus on the inhibitory activity of these derivatives and other known inhibitors, providing essential data and protocols for researchers in the field of neurodegenerative diseases and drug discovery.[1][2]
Introduction to COMT Inhibition
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the catechol ring, COMT plays a significant role in the inactivation of these signaling molecules. In the context of Parkinson's disease, inhibiting COMT is a key therapeutic strategy to prevent the peripheral breakdown of levodopa, the precursor to dopamine, thereby increasing its bioavailability in the brain and extending its therapeutic window.[3][4][5] Currently, several COMT inhibitors, such as Entacapone, Tolcapone, and the more recent Opicapone, are utilized in clinical practice to manage the motor fluctuations in patients with Parkinson's disease.[6][7][8]
This compound serves as a key building block in the chemical synthesis of nitrocatechol-based COMT inhibitors.[1][2][9][10][11] Its chemical structure provides the necessary catechol and nitro functional groups that are characteristic of this class of inhibitors. While this compound itself has been investigated for other pharmacological activities, such as xanthine oxidase inhibition and antioxidant effects, its primary significance in the context of COMT is as a precursor to more complex and potent inhibitor molecules.[1]
Comparative Analysis of COMT Inhibitor Potency
The efficacy of COMT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several well-established COMT inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as the source of the COMT enzyme (e.g., rat liver, brain) and the specific assay used.
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Entacapone | Rat Brain COMT | 10 | [12] |
| Rat Erythrocytes COMT | 20 | [12] | |
| Rat Liver Soluble COMT | 14.3 - 160 | [12][13][14][15] | |
| Human Liver COMT | 151 | [16] | |
| Tolcapone | Rat Brain S-COMT | 2 | [17] |
| Rat Brain MB-COMT | 3 | [17] | |
| Rat Liver MB-COMT | 123 | [17] | |
| Rat Liver S-COMT | 795 | [17] | |
| Adult Rat Liver Homogenates | 720 | [18] | |
| Adult Rat Kidney | 177 | [18] | |
| Human Liver COMT | 773 | [16] | |
| Opicapone | Reversible COMT inhibitor | 224 | [19] |
S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT
Experimental Protocol: In Vitro COMT Inhibition Assay
To evaluate the inhibitory potential of novel compounds against COMT, a standardized in vitro assay is essential. The following protocol outlines a common method for determining the IC50 value of a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
A catechol substrate (e.g., 3,4-dihydroxybenzoic acid or adrenaline)
-
Test compound (e.g., this compound or its derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Stop solution (e.g., perchloric acid or formic acid in acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., electrochemical or UV) or a multi-mode microplate reader for fluorescent assays.[20][21]
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing the assay buffer, MgCl2, and DTT.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction tubes. A vehicle control (e.g., DMSO) should be included.[22]
-
Enzyme Addition: Add the COMT enzyme to each tube and pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C to allow for inhibitor binding.[3][20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.[3]
-
Reaction Termination: Stop the reaction by adding the stop solution.[20][21]
-
Sample Preparation: Centrifuge the samples to pellet any precipitated protein.
-
Analysis: Analyze the supernatant to quantify the formation of the methylated product. This can be achieved using HPLC to separate and quantify the product or by measuring the fluorescence of a specific product if a fluorogenic substrate is used.[20][21]
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams have been generated.
Caption: Workflow of an in vitro COMT inhibition assay.
Caption: COMT's role in catecholamine metabolism and its inhibition.
Conclusion
While this compound is a vital precursor in the synthesis of several potent COMT inhibitors, this guide provides a framework for benchmarking the final active compounds. The provided data on established inhibitors such as Entacapone, Tolcapone, and Opicapone, alongside a detailed experimental protocol, offers a solid foundation for researchers to evaluate the potential of novel drug candidates. The visualization of the experimental workflow and the metabolic pathway further aids in the conceptual understanding of COMT inhibition. Future research could explore the direct inhibitory activity of this compound and its analogues on the COMT enzyme to fully elucidate their pharmacological profile.
References
- 1. This compound|CAS 116313-85-0 [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 7. vjneurology.com [vjneurology.com]
- 8. COMT inhibitors (entacapone, tolcapone, opicapone) | Parkinson's UK [parkinsons.org.uk]
- 9. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. EP0589948B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Entacapone | Cell Signaling Technology [cellsignal.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of tolcapone upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. rndsystems.com [rndsystems.com]
- 20. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Tolcapone induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB): Biological Activity and Cross-Reactivity Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), focusing on its known biological activities and potential for cross-reactivity in immunoassays and other biological assays. While direct experimental data on the cross-reactivity of DHNB is limited in publicly available literature, this document synthesizes information on its established functions and the behavior of structurally similar compounds to offer valuable insights for researchers.
Overview of this compound (DHNB)
This compound is a synthetic aromatic compound characterized by a benzaldehyde core with catechol (3,4-dihydroxy) and nitro group substituents. It is a known intermediate in the synthesis of pharmaceutical compounds, such as the Catechol-O-Methyltransferase (COMT) inhibitor Entacapone.[1] Recent studies have also highlighted its direct pharmacological potential as a potent inhibitor of xanthine oxidase and as an antioxidant.[1][2]
Potential for Cross-Reactivity
Cross-reactivity in immunoassays occurs when an antibody binds to a substance other than the target analyte, often due to structural similarity.[3][4] The chemical structure of DHNB, featuring a catechol group and a benzaldehyde moiety, suggests a potential for interactions with proteins and antibodies.
-
Catechol Group: Catechols are known to be reactive and can bind to proteins.[5] This reactivity is a key factor in the biological activities of many catechol-containing compounds.
-
Benzaldehyde Derivatives: Benzaldehyde and its derivatives are structurally similar to various endogenous and exogenous compounds, which can lead to cross-reactivity in certain analytical assays.
Given these structural features, it is plausible that DHNB could exhibit cross-reactivity in various biological assays. Researchers utilizing DHNB or screening for compounds with similar structures should be mindful of potential off-target effects and immunoassay interference.
Comparative Biological Activity: Xanthine Oxidase Inhibition
One of the most well-documented biological activities of DHNB is its potent inhibition of xanthine oxidase (XO), an enzyme crucial in purine metabolism and a target for treating hyperuricemia and gout.[2] The following table compares the XO inhibitory activity of DHNB with its precursor, protocatechuic aldehyde, and the clinically used XO inhibitor, allopurinol.
| Compound | IC50 Value (µM) | Notes |
| This compound (DHNB) | 3 | A potent, time-dependent, mixed-type inhibitor of xanthine oxidase.[1][2] |
| Protocatechuic aldehyde | Limited activity | The precursor to DHNB, showing significantly less inhibitory activity against xanthine oxidase.[2] |
| Allopurinol | Varies (0.2-50) | A clinically used drug for the treatment of gout and hyperuricemia, serving as a common positive control in XO inhibition assays.[6] The IC50 can vary significantly. |
Experimental Protocol for Cross-Reactivity Assessment: Competitive ELISA
To definitively assess the cross-reactivity of DHNB, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. Below is a detailed, hypothetical protocol for such a study.
Objective: To determine the percentage cross-reactivity of DHNB and other structurally related compounds against a target analyte in a competitive ELISA format.
Materials:
-
Microtiter plates (96-well)
-
Target analyte-specific capture antibody
-
Target analyte standard
-
DHNB and other potential cross-reactants
-
Enzyme-conjugated target analyte (e.g., HRP-analyte)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the capture antibody diluted in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add varying concentrations of the standard analyte, DHNB, or other potential cross-reactants to the wells. Immediately add a fixed concentration of the enzyme-conjugated target analyte to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculation: Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (IC50 of standard analyte / IC50 of test compound) x 100
References
- 1. This compound|CAS 116313-85-0 [benchchem.com]
- 2. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. A chemical probe unravels the reactive proteome of health-associated catechols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 3,4-Dihydroxybenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxybenzaldehydes (DHBs) are a class of phenolic compounds characterized by a benzene ring substituted with two hydroxyl groups and one formyl group. The positional arrangement of these functional groups gives rise to several isomers, with 3,4-dihydroxybenzaldehyde (also known as protocatechuic aldehyde), 2,3-dihydroxybenzaldehyde, and 2,4-dihydroxybenzaldehyde being of significant scientific interest. These compounds, found in various natural sources, exhibit a wide spectrum of biological activities. The seemingly subtle difference in the location of the hydroxyl groups profoundly influences their physicochemical properties and, consequently, their pharmacological effects.[1] This guide provides a comparative analysis of the biological effects of these three key isomers, supported by experimental data, to aid researchers and drug development professionals in their investigations.
Comparative Biological Activity Data
The biological efficacy of dihydroxybenzaldehyde isomers is significantly influenced by the relative positions of the hydroxyl and aldehyde groups on the benzene ring.[1] The following tables summarize available quantitative data for key biological activities. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potentially different experimental conditions.
Table 1: Comparative Antioxidant Activity
The antioxidant capacity of dihydroxybenzaldehydes is a key area of investigation. This activity is largely attributed to their ability to scavenge free radicals.
| Isomer | Assay | Result | Reference |
| 3,4-Dihydroxybenzaldehyde | DPPH Radical Scavenging | Potent activity reported; quenches reactive oxygen and nitrogen species.[2][3] | [2][3] |
| Protection against Cr(VI)-induced oxidative stress | Decreased reactive oxygen and nitrogen species in human erythrocytes.[3] | [3] | |
| 2,3-Dihydroxybenzaldehyde | Not specified | Antioxidant properties have been noted. | |
| 2,4-Dihydroxybenzaldehyde | Cellular Assay | Shown to reduce reactive oxygen species. | |
| DPPH Radical Scavenging | Exhibits antioxidant capabilities. |
Table 2: Comparative Anti-inflammatory Activity
Several dihydroxybenzaldehyde isomers have demonstrated the ability to modulate inflammatory pathways.
| Isomer | Model | Key Findings | Reference |
| 3,4-Dihydroxybenzaldehyde | Ischemic Stroke Rat Model & LPS-stimulated BV2 microglia | Inhibited microglia activation, suppressed NF-κB activation, and inhibited phosphorylation of p38 MAPK, JNK, and ERK1/2. | |
| Myocardial Ischemia/Reperfusion Rat Model & Neonatal Rat Cardiomyocytes | Reduced myocardial infarct size and levels of inflammatory cytokines (TNF-α, IL-6) via inhibition of the NF-κB signaling pathway. | ||
| 2,4-Dihydroxybenzaldehyde | LPS-stimulated RAW264.7 macrophages | Suppressed nitric oxide (NO) production and reduced expression of iNOS and COX-2.[4] | [4] |
| Acetic acid-induced permeability and carrageenan-induced air pouch models in mice | Showed in vivo anti-inflammatory activity.[4] | [4] |
Table 3: Comparative Antimicrobial Activity
The antimicrobial properties of these isomers have been evaluated against various pathogens.
| Isomer | Test Organism | MIC Value | Reference |
| 3,4-Dihydroxybenzaldehyde | Methicillin-resistant Staphylococcus aureus (MRSA) | Active at 0.01 µg/mL.[1] | [1] |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine mastitis isolates) | MIC₅₀: 500 mg/L.[1] | [1] |
| 2,4-Dihydroxybenzaldehyde | Not specified | Exhibits antimicrobial properties. |
Table 4: Comparative Anticancer Activity
The cytotoxic effects of dihydroxybenzaldehyde isomers and their derivatives have been explored in various cancer cell lines.
| Isomer/Derivative | Cell Line/Model | IC₅₀ Value | Reference |
| 3,4-Dihydroxybenzaldehyde | HT-29 (Human colorectal adenocarcinoma) | Inhibits proliferation at 362 µM. | |
| HCT116 (Human colorectal carcinoma) | No inhibition at 100 µM. | ||
| 3,4-Dihydroxybenzaldoxime (Derivative) | L1210 (Murine leukemia) | 38 µM (inhibitory effect on ribonucleotide reductase).[2] | [2] |
| 2,4-Dihydroxybenzaldehyde Schiff Base Derivatives | PC3 (Human prostate cancer) | IC₅₀ values in the low micromolar range.[2] | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of dihydroxybenzaldehyde isomers are often mediated through the modulation of key cellular signaling pathways.
Caption: Key anti-inflammatory signaling pathways modulated by 3,4-DHB and 2,4-DHB.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental assays used to evaluate the biological activities of these compounds.
Caption: General workflow for assessing cell viability using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key biological assays mentioned in this guide.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cell lines.
Objective: To determine the concentration of a dihydroxybenzaldehyde isomer that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cell line of interest (e.g., HT-29, PC3)
-
Complete cell culture medium
-
Dihydroxybenzaldehyde isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the dihydroxybenzaldehyde isomers. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Objective: To measure the effect of dihydroxybenzaldehyde isomers on NO production by cells (e.g., LPS-stimulated macrophages).
Materials:
-
Cell culture supernatant
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants after treatment with the dihydroxybenzaldehyde isomers and/or an inflammatory stimulus (e.g., LPS).
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Reaction: Add 50 µL of each supernatant sample and standard to a 96-well plate in duplicate.[5]
-
Griess Reagent Addition: Add 50 µL of Griess Reagent to each well.[5]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop in the presence of nitrite.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of dihydroxybenzaldehyde isomers against a specific bacterium.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Dihydroxybenzaldehyde isomers
-
96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: Prepare a series of twofold dilutions of each dihydroxybenzaldehyde isomer in the broth medium directly in the wells of a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Add a defined volume of the bacterial inoculum to each well containing the diluted compound and to a growth control well (containing no compound).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[6]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7][8]
Conclusion
The dihydroxybenzaldehyde isomers, particularly 3,4-dihydroxybenzaldehyde, 2,3-dihydroxybenzaldehyde, and 2,4-dihydroxybenzaldehyde, represent a promising class of bioactive molecules with a diverse range of potential therapeutic applications.[1] The position of the hydroxyl groups on the benzene ring is a critical determinant of their specific biological activities. While 3,4-dihydroxybenzaldehyde is the most extensively studied isomer with well-documented antioxidant, anti-inflammatory, and anticancer properties, other isomers also exhibit significant biological effects.[1] Further research, especially direct comparative studies under standardized conditions, is necessary to fully elucidate their structure-activity relationships and to identify the most potent candidates for specific therapeutic applications. This guide provides a foundational comparison to aid in these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,4-Dihydroxybenzaldehyde quenches ROS and RNS and protects human blood cells from Cr(VI)-induced cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bio.libretexts.org [bio.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) and structurally related compounds. The information presented is based on available experimental data to assist in research and development endeavors.
Executive Summary
This compound (DHNB) is a synthetic compound with a notable lack of extensive in vitro cytotoxicity data in publicly available literature. However, its structural analogs, particularly other nitrocatechol and benzaldehyde derivatives, have been investigated for their effects on cell viability. This guide synthesizes the available data to provide a comparative overview. The primary mechanism of cytotoxicity for related nitroaromatic compounds often involves the induction of oxidative stress and apoptosis, particularly through the intrinsic mitochondrial pathway.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for DHNB's parent compound, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), and a closely related compound, 4-nitrocatechol, against various cancer cell lines. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| 4-Nitrocatechol | BEAS-2B (human bronchial epithelium) | 24 h | ~212.7 | [1][2] |
| 4-Nitrocatechol | BEAS-2B (human bronchial epithelium) | 48 h | ~56.7 | [1][2] |
| 4-Nitrocatechol | A549 (human lung carcinoma) | 24 h/48h | Higher than BEAS-2B | [1][2] |
| 3,4-Dihydroxybenzaldehyde | A375 (human melanoma) | 72 h | >80 | [3] |
| 3,4-Dihydroxybenzaldehyde | SK-MEL-28 (human melanoma) | 72 h | >100 | [3] |
Note: IC50 values for 4-Nitrocatechol were converted from µg/mL assuming a molecular weight of 155.11 g/mol . The original data was 33 µg/mL (24h) and 8.8 µg/mL (48h) for BEAS-2B cells.[1][2]
Experimental Protocols
A standardized method for determining the cytotoxic effects of chemical compounds on cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of a compound that inhibits the metabolic activity of 50% of a cell population (IC50).
Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing```dot
Caption: The intrinsic pathway of apoptosis induced by nitrocatechol compounds.
References
- 1. Evidence for cytotoxicity and mitochondrial dysfunction in human lung cells exposed to biomass burning aerosol constituents: Levoglucosan and 4-nitrocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Evidence for Cytotoxicity and Mitochondrial Dysfunction in Human Lung Cells Exposed to Biomass Burning Aerosol Constituents: Levoglucosan and 4-Nitrocatechol | ID: 9593v891d | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 3,4-Dihydroxy-5-nitrobenzaldehyde
This guide provides immediate, essential safety and logistical information for handling 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS No: 116313-85-0) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity (Oral), Category 4: Harmful if swallowed.[1][2][3]
-
Serious eye damage, Category 1: Causes serious eye damage.[1][3]
-
Skin sensitization, Category 1: May cause an allergic skin reaction.[1][3]
-
Skin corrosion/irritation, Category 2: Causes skin irritation.[2]
Signal Word: Danger[1]
Hazard Statements:
Physical and Chemical Properties
The quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | [3] |
| Molecular Weight | 183.12 g/mol | [2][3] |
| Appearance | Yellow crystalline powder | [1][4] |
| Melting Point | 141.7 °C to 149.0 °C | [1][4] |
| Boiling Point | 310.9 °C at 760 mmHg | [1] |
| Flash Point | 141.1 °C | [1] |
| Solubility in Water | 2113 mg/L at 20 °C | [1] |
| Partition Coefficient (log Pow) | 1.23 at 24 °C | [1] |
| Density | 1.7 g/cm³ at 20 °C | [1] |
Operational and Disposal Plans
The following sections provide step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following equipment must be worn when handling this chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][5] A face shield is required when there is a significant splash hazard.[6][7] | To protect against splashes and dust that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber) inspected prior to use.[8][9] A lab coat is mandatory.[7] For larger quantities, consider an acid-resistant apron and fire/flame resistant, impervious clothing.[1][7][9] | To prevent skin contact, which can cause irritation and allergic reactions.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[10] If dusts are generated and exposure limits may be exceeded, a full-face respirator with an appropriate particulate filter is required.[1][5][11] | To prevent inhalation of the powder. Avoid breathing dust.[2][10] |
| Footwear | Closed-toed shoes are required at all times in the laboratory.[7] | To protect feet from spills. |
Experimental Workflow: Safe Handling Protocol
The following workflow outlines the procedural steps for safely handling this compound from preparation to waste disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][2] Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][10] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[2][10] If skin irritation or a rash occurs, get medical help.[1] Wash contaminated clothing before reuse.[1][11] |
| Ingestion | Rinse mouth with water.[1][2] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2] |
| Inhalation | Move the person into fresh air.[1][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek medical advice if you feel unwell.[2] |
Storage and Disposal Plan
Storage:
-
Store in the original, tightly closed container.[2]
-
Avoid direct sunlight, air contact, and moisture.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][11]
-
Do not let the product enter drains.[11] Contaminated work clothing should not be allowed out of the workplace.[1]
References
- 1. echemi.com [echemi.com]
- 2. lobachemie.com [lobachemie.com]
- 3. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3 4 Dihydroxy 5 Nitro Benzaldehyde Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. wm.edu [wm.edu]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
